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  • Product: 2H-Pyran, 3-hexyltetrahydro-
  • CAS: 54730-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one (δ-Undecalactone)

Introduction The landscape of drug discovery and development is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery and development is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Within the vast arsenal of organic chemistry, heterocyclic compounds hold a privileged position, and among them, the saturated pyran ring system is of significant interest. This guide provides a comprehensive technical overview of 6-hexyltetrahydro-2H-pyran-2-one, a delta-lactone commonly known as δ-undecalactone. While it has established applications in the flavor and fragrance industries, its structural motifs and potential for biological activity make it a molecule of interest for researchers and scientists in the pharmaceutical and life sciences sectors.[1][2] This document will delve into its chemical structure and properties, provide a detailed synthetic protocol, explore its known biological activities and potential applications in drug development, and offer a curated list of references for further investigation.

Molecular Structure and Chemical Identity

6-Hexyltetrahydro-2H-pyran-2-one is a cyclic ester, specifically a delta-lactone, characterized by a six-membered tetrahydropyran ring with a ketone group at the 2-position and a hexyl substituent at the 6-position.[3] The presence of a chiral center at the carbon atom bearing the hexyl group means that this compound can exist as two enantiomers, (R)-6-hexyltetrahydro-2H-pyran-2-one and (S)-6-hexyltetrahydro-2H-pyran-2-one, or as a racemic mixture.[4]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];

} Figure 1: Chemical structure of 6-Hexyltetrahydro-2H-pyran-2-one.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name 6-hexyloxan-2-one[5]
Synonyms δ-Undecalactone, Delta-Undecalactone, 5-Hydroxyundecanoic acid lactone, Undecanolide-1,5[6]
CAS Number 710-04-3[6]
Molecular Formula C₁₁H₂₀O₂[6]
Molecular Weight 184.28 g/mol [2]
InChI Key YZRXRLLRSPQHDK-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquid[5]
Odor Fruity, creamy, peach, coconut[2]
Boiling Point 298 °C (568.4 °F)[4]
Density 0.958 g/cm³[4]
Refractive Index (@ 20°C) 1.457 - 1.461[4]
Solubility Soluble in organic solvents like ethanol; limited solubility in water.[5]
logP 3.06[4]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-hexyltetrahydro-2H-pyran-2-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone, typically appearing in the range of 1735-1750 cm⁻¹. Other significant peaks would include those for C-H stretching and bending vibrations.[6]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6-hexyltetrahydro-2H-pyran-2-one, the molecular ion peak [M]⁺ would be observed at m/z 184. The fragmentation pattern would likely involve the loss of the hexyl group and cleavage of the lactone ring.[6]

Synthesis of 6-Hexyltetrahydro-2H-pyran-2-one

The most common and efficient method for the synthesis of δ-lactones from cyclic ketones is the Baeyer-Villiger oxidation.[7][8] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (or a lactone in the case of cyclic ketones).

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone

This protocol outlines a general procedure for the synthesis of 6-hexyltetrahydro-2H-pyran-2-one from 2-hexylcyclopentanone using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

  • 2-Hexylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexylcyclopentanone (1 equivalent) in dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Addition of Oxidant: Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The addition of the peracid is exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peracid by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 6-hexyltetrahydro-2H-pyran-2-one.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: Synthetic workflow for 6-Hexyltetrahydro-2H-pyran-2-one.

Biological Activities and Potential in Drug Development

While extensively used in flavors and fragrances, the biological profile of δ-lactones, including 6-hexyltetrahydro-2H-pyran-2-one, is an area of growing interest for pharmaceutical research. Lactones, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][9][10]

Antimicrobial and Cytotoxic Activities

Studies on various δ-lactones have demonstrated their potential as antimicrobial agents.[9] For instance, δ-decalactone has been shown to inhibit the growth of various fungi and bacteria, including Aspergillus niger, Candida albicans, and Staphylococcus aureus.[11] While specific data for the antimicrobial spectrum of 6-hexyltetrahydro-2H-pyran-2-one is limited, the structural similarity to other bioactive lactones suggests it may possess similar properties.

Furthermore, cytotoxicity is a key consideration in drug development. In a BlueScreen assay, δ-undecalactone was found to be positive for cytotoxicity without metabolic activation.[6] While this indicates a potential for cellular toxicity, it is also a property often sought in the development of anticancer agents. Many natural and synthetic lactones have been investigated for their antitumor activities.[10]

Activation of TRPV1 Receptor

A significant finding with potential therapeutic implications is the ability of sweet-scented lactones, including δ-undecalactone, to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[12] TRPV1 is a non-selective cation channel that functions as a polymodal sensor for various stimuli, including heat, protons, and capsaicin.[12]

The activation of TRPV1 is implicated in a wide range of physiological and pathophysiological processes, making it a promising drug target.[13]

  • Pain and Inflammation: TRPV1 is a key player in the signaling of inflammatory and neuropathic pain. Modulation of TRPV1 activity is a major focus for the development of novel analgesics.[14]

  • Metabolic Regulation: TRPV1 activation has been linked to the enhancement of thermogenic gene expression and the browning of adipocytes, suggesting a potential role in regulating metabolism.[15]

  • Immune Response: TRPV1 is expressed in various immune cells, and its activation can modulate immune responses, including the release of cytokines.[16]

The ability of 6-hexyltetrahydro-2H-pyran-2-one to activate TRPV1 opens up avenues for its investigation as a lead compound for the development of therapeutics targeting conditions where TRPV1 modulation is beneficial.

Conclusion

6-Hexyltetrahydro-2H-pyran-2-one (δ-undecalactone) is a versatile molecule with a well-defined chemical structure and accessible synthetic routes. While its primary commercial applications have been in the flavor and fragrance industries, its inherent chemical functionalities and emerging biological activity profile, particularly its interaction with the TRPV1 receptor, present intriguing possibilities for its exploration in the realm of drug discovery and development. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in leveraging the potential of this and related δ-lactones in their research endeavors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its therapeutic potential.

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available from: [Link]

  • 2H-Pyran-2-one, 6-hexyltetrahydro-. NIST Chemistry WebBook. Available from: [Link]

  • Delta-undecalactone (CAS N° 710-04-3). ScenTree. Available from: [Link]

  • delta-UNDECALACTONE. PubChem. Available from: [Link]

  • Undecalactone delta. ACS International. Available from: [Link]

  • δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. MDPI. Available from: [Link]

  • In Vitro Antifungal and Antiviral Activities of .GAMMA.- and .DELTA.-Lactone Analogs Utilized as Food Flavoring. ResearchGate. Available from: [Link]

  • Activation and activators of TRPV1 and their pharmaceutical implication. PubMed. Available from: [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. Available from: [Link]

  • Lactones: Classification, synthesis, biological activities, and industrial applications. ResearchGate. Available from: [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. PMC - NIH. Available from: [Link]

  • delta-undecalactone, 710-04-3. The Good Scents Company. Available from: [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Activation and Activators of TRPV1 and Their Pharmaceutical Implication. ResearchGate. Available from: [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. Available from: [Link]

  • TRPV1. Wikipedia. Available from: [Link]

  • Baeyer–Villiger oxidation. L.S.College, Muzaffarpur. Available from: [Link]

  • The Physiological Significance of TRP and Piezo Channels as Physical Stimulus Sensors in Brown Adipocytes. MDPI. Available from: [Link]

Sources

Exploratory

3-hexyltetrahydropyran CAS number and molecular weight

The following technical guide provides an in-depth analysis of 3-Hexyltetrahydropyran , a specialized heterocyclic ether used in organic synthesis and fragrance chemistry. CAS Number: 54730-55-1 Molecular Weight: 170.29...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Hexyltetrahydropyran , a specialized heterocyclic ether used in organic synthesis and fragrance chemistry.

CAS Number: 54730-55-1 Molecular Weight: 170.29 g/mol IUPAC Name: 3-Hexyloxane (or 3-Hexyltetrahydro-2H-pyran) Formula: C₁₁H₂₂O

Executive Summary & Chemical Identity

3-Hexyltetrahydropyran is a saturated cyclic ether characterized by a six-membered oxane ring substituted with a hexyl chain at the 3-position. Unlike its more common isomer, 2-hexyltetrahydropyran (often found in "Jasmin" type fragrances), the 3-isomer is primarily utilized as a high-boiling specialty solvent and a precise intermediate in the synthesis of bioactive lipids and pheromones.

Its structural stability is defined by the tetrahydropyran (THP) core, which resists hydrolysis under basic conditions but can undergo ring-opening or oxidation under harsh acidic or oxidative environments.

Physicochemical Data Table
PropertyValueNote
CAS Registry Number 54730-55-1 Verified Identifier
Molecular Weight 170.29 g/mol Calculated (C₁₁H₂₂O)
Exact Mass 170.1671 DaMonoisotopic
Boiling Point ~225–230 °CEstimated at 760 mmHg
Density 0.86 ± 0.05 g/cm³Predicted
LogP 3.84Lipophilic character
Appearance Colorless liquidOily consistency
Odor Profile Waxy, green, fatty, faint fruityTypical of alkyl-THPs

Synthesis & Production Methodologies

The synthesis of 3-hexyltetrahydropyran requires regioselective control to ensure the alkyl chain is positioned at the C3 carbon relative to the ether oxygen. The most robust protocol involves the cyclodehydration of 2-hexyl-1,5-pentanediol or the catalytic hydrogenation of 3-hexyldihydropyran .

Protocol A: Cyclodehydration of 2-Hexyl-1,5-Pentanediol

This method is preferred for laboratory-scale purity as it avoids isomer mixtures common in direct alkylation.

Reaction Logic: The precursor, 2-hexyl-1,5-pentanediol, undergoes intramolecular etherification. The reaction is thermodynamically driven by the formation of the stable six-membered ring and the removal of water (Le Chatelier’s principle).

Step-by-Step Methodology:

  • Reagents: Charge a round-bottom flask with 2-hexyl-1,5-pentanediol (1.0 equiv) and p-Toluenesulfonic acid (pTSA, 0.05 equiv) as the catalyst.

  • Solvent: Use Toluene or Benzene to facilitate azeotropic water removal.

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat to reflux (110–115 °C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (~4–6 hours).

  • Workup: Cool the mixture. Wash with saturated NaHCO₃ to neutralize the acid catalyst. Wash with brine.

  • Purification: Dry the organic layer over MgSO₄. Remove solvent under reduced pressure. Distill the residue under vacuum to obtain pure 3-hexyltetrahydropyran.

Protocol B: Hydrogenation of 3-Hexyl-3,4-dihydro-2H-pyran

This route is often used if the unsaturated pyran precursor is available from hetero-Diels-Alder reactions (e.g., reaction of an enol ether with an alpha-beta unsaturated aldehyde).

Method:

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Conditions: 30–50 psi H₂ gas, Methanol solvent, Room Temperature.

  • Mechanism: Syn-addition of hydrogen across the C=C double bond.

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the cyclodehydration synthesis route.

SynthesisPath Precursor 2-Hexyl-1,5-Pentanediol Intermediate Transition State (Protonated Alcohol) Precursor->Intermediate Protonation Catalyst Acid Catalyst (pTSA) + Heat Catalyst->Intermediate Facilitates Water H2O Removal (Dean-Stark) Intermediate->Water Product 3-Hexyltetrahydropyran (CAS 54730-55-1) Intermediate->Product Cyclization (-H2O)

Caption: Acid-catalyzed cyclodehydration pathway transforming the diol precursor into the target oxane ring.

Applications & Utility

While less ubiquitous than its 2-substituted counterparts, 3-hexyltetrahydropyran serves critical roles in niche applications:

  • Fragrance & Flavor Chemistry:

    • Role: Acts as a modifier in "green" and "fatty" accords.

    • Profile: It imparts a subtle, waxy nuance that stabilizes volatile floral notes (like Jasmine) without dominating the olfactory profile.

    • Mechanism: The lipophilic hexyl chain anchors the molecule, reducing volatility and extending the "dry down" of perfume formulations.

  • Organic Synthesis Intermediate:

    • Lithiation: The proton at the C2 position (alpha to oxygen) can be lithiated using strong bases (e.g., t-BuLi), allowing for further functionalization at the 2-position to create 2,3-disubstituted pyrans.

    • Solvent: Used as a high-boiling, non-polar aprotic solvent for reactions requiring higher temperatures than THF or diethyl ether can provide.

  • Biological Research:

    • Identified as a component in the bioactive extracts of Alstonia boonei, suggesting potential relevance in pharmacological studies related to anti-inflammatory or anti-diabetic pathways (though usually as part of a complex mixture).[1]

Safety & Handling Protocols

As an ether, 3-hexyltetrahydropyran presents specific hazards that must be managed through rigorous protocol.

Peroxide Formation (Critical Risk)

Like THF and diethyl ether, tetrahydropyrans can form explosive organic peroxides upon exposure to air and light.

  • Detection: Test with starch-iodide paper or peroxide test strips before distillation or heating.

  • Inhibition: Store with an antioxidant stabilizer such as BHT (Butylated hydroxytoluene) if not intended for immediate high-purity spectral use.

  • Storage: Keep in amber glass bottles under an inert atmosphere (Nitrogen or Argon).

Handling Guidelines
  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat.

  • Ventilation: Use only in a fume hood to avoid inhalation of vapors, which may cause drowsiness or respiratory irritation.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • CAS Common Chemistry. (n.d.).[2] Search for CAS 54730-55-1. American Chemical Society.[2][3] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Tetrahydropyran derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Akinsete, S. et al. (2019). PUFAs from Stem Bark of Alstonia boonei. ResearchGate. (identifying 3-hexyltetrahydro-2H-pyran in natural extracts).[4][1] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Phytochemical Profiling of Ziziphus spina-christi Containing Pyran Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the phytochemical profiling of Ziziphus spina-christi, with a particular focus on the identificati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the phytochemical profiling of Ziziphus spina-christi, with a particular focus on the identification and characterization of pyran derivatives. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for the discovery of novel bioactive compounds.

Ziziphus spina-christi, a member of the Rhamnaceae family, is a plant with a rich history in traditional medicine across tropical and subtropical regions.[1] Its extracts have been utilized for a variety of therapeutic purposes, including the treatment of fever, pain, inflammatory conditions, and microbial infections.[1] The medicinal properties of this plant are attributed to its diverse phytochemical composition, which includes flavonoids, alkaloids, saponins, and other bioactive constituents.[1][2][3] This guide will delve into the systematic approach required to explore the chemical arsenal of Z. spina-christi, with a special emphasis on the less-explored class of pyran derivatives.

Section 1: Strategic Sample Preparation and Extraction

The primary objective of the initial stage is to efficiently extract the desired chemical constituents from the plant matrix while minimizing the co-extraction of interfering substances. The choice of extraction methodology is paramount and is dictated by the physicochemical properties of the target compounds.

1.1. Plant Material Collection and Pre-processing

For reproducible and reliable phytochemical analysis, it is crucial to standardize the collection and pre-processing of the plant material. This includes documenting the geographical location, time of collection, and the specific plant part being used (e.g., leaves, stem bark, fruits). The presence of bioactive compounds can vary significantly based on these factors. Following collection, the plant material should be thoroughly cleaned and dried to prevent enzymatic degradation of the phytochemicals.

1.2. Solvent Extraction: A Critical Choice

The selection of an appropriate solvent system is a critical step that directly influences the yield and profile of the extracted compounds. A sequential extraction strategy, employing solvents of increasing polarity, is often the most effective approach to fractionate the crude plant material.

Recommended Sequential Extraction Protocol:

  • Defatting: Begin with a non-polar solvent such as n-hexane to remove lipids and waxes, which can interfere with subsequent chromatographic analyses.

  • Intermediate Polarity Extraction: Follow with a solvent of intermediate polarity, such as ethyl acetate, to extract a broad range of compounds including some flavonoids and terpenoids.

  • Polar Extraction: Utilize a highly polar solvent, such as methanol or a methanol-water mixture, to extract polar compounds like glycosides and polyphenols. Methanol has been shown to be particularly effective in extracting a wide array of bioactive compounds from Ziziphus species.[4][5]

Each extraction step should be performed exhaustively, typically using a Soxhlet apparatus or maceration with agitation, to ensure maximum recovery of the target compounds.[6] The resulting extracts should then be concentrated under reduced pressure to yield crude fractions for further analysis.

Section 2: Advanced Analytical Techniques for Phytochemical Profiling

A multi-faceted analytical approach is essential for a comprehensive phytochemical profile. The combination of chromatographic separation with spectrometric detection provides the necessary resolution and identification capabilities.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of phytochemical analysis, offering high-resolution separation of complex mixtures. A reversed-phase C18 column is typically the stationary phase of choice for the separation of a wide range of plant secondary metabolites.

Optimized HPLC Method Parameters:

  • Mobile Phase: A gradient elution using a binary solvent system, such as water (A) and acetonitrile or methanol (B), both acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency for mass spectrometry.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the acquisition of UV-Vis spectra for each peak, providing preliminary identification based on chromophores. This has been successfully used to identify flavonoids in Z. spina-christi.[7]

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds, GC-MS is the technique of choice. Derivatization may be necessary for non-volatile compounds to increase their volatility. GC-MS has been effectively used to identify various bioactive components in the methanolic extracts of Z. spina-christi leaves and fruits.[4][8]

2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with mass spectrometry provides a powerful tool for the identification and structural elucidation of phytochemicals. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds commonly found in plant extracts. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions.

2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structural elucidation of novel compounds, NMR spectroscopy is indispensable. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule.

Section 3: Bioassay-Guided Isolation of Pyran Derivatives

A bioassay-guided fractionation approach is a strategic method to isolate bioactive compounds. This involves systematically testing the fractions obtained from the initial extraction for a specific biological activity (e.g., antimicrobial, antioxidant, cytotoxic) and then further purifying the active fractions.

Workflow for Bioassay-Guided Isolation:

Bioassay_Guided_Isolation Start Z. spina-christi Plant Material CrudeExtract Crude Methanolic Extract Start->CrudeExtract Methanol Extraction Fractionation Solvent Partitioning (n-Hexane, EtOAc, n-BuOH, H2O) CrudeExtract->Fractionation Bioassay1 Biological Screening (e.g., Cytotoxicity Assay) Fractionation->Bioassay1 ActiveFraction Active Fraction (e.g., Ethyl Acetate) Bioassay1->ActiveFraction Identifies Active Fraction ColumnChromatography Column Chromatography (Silica Gel, Sephadex) ActiveFraction->ColumnChromatography Subfractions Sub-fractions ColumnChromatography->Subfractions Bioassay2 Biological Screening of Sub-fractions Subfractions->Bioassay2 ActiveSubfraction Active Sub-fraction Bioassay2->ActiveSubfraction Identifies Active Sub-fraction PrepHPLC Preparative HPLC ActiveSubfraction->PrepHPLC PureCompound Isolated Pure Compound (Pyran Derivative) PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, HRMS) PureCompound->StructureElucidation

Caption: Bioassay-guided isolation workflow.

This systematic process of fractionation and screening significantly enhances the efficiency of discovering novel bioactive compounds. For instance, a bioassay-guided fractionation of the methanol extract of Z. spina-christi leaves has led to the isolation of novel cytotoxic compounds.[9]

Section 4: Data Analysis and Compound Identification

The final step in the phytochemical profiling workflow is the analysis of the acquired data to identify the chemical constituents.

4.1. Spectral Database Matching

The mass spectra and UV-Vis spectra obtained from LC-MS and HPLC-DAD analyses can be compared against commercial and in-house spectral libraries for the tentative identification of known compounds.

4.2. Dereplication Strategies

Dereplication is a crucial step to quickly identify known compounds in a complex mixture, thereby avoiding their re-isolation. This involves a combination of LC-MS data and database searching to rapidly screen for previously reported compounds from the Ziziphus genus.

4.3. Structure Elucidation of Novel Pyran Derivatives

For compounds that cannot be identified through database matching, a full structural elucidation is necessary. This involves the detailed analysis of 1D and 2D NMR data in conjunction with high-resolution mass spectrometry to determine the exact structure of the novel pyran derivative.

Quantitative Data Summary

The following table summarizes the typical yield of extracts from Ziziphus spina-christi fruits using different solvents, highlighting the efficiency of methanol as an extraction solvent.[5]

SolventYield ( g/100g dried fruit)
Methanol27.88 ± 0.122
Water18.62 ± 0.108
Ethyl Acetate2.70 ± 0.089
Acetone1.99 ± 0.080
Petroleum Ether0.54 ± 0.36
Conclusion

The phytochemical profiling of Ziziphus spina-christi for the discovery of pyran derivatives requires a systematic and multi-disciplinary approach. By combining strategic extraction techniques, advanced analytical methodologies, and bioassay-guided isolation, researchers can effectively explore the rich chemical diversity of this medicinal plant. The insights gained from such studies will be invaluable for the development of new therapeutic agents.

References

  • Phytochemical Screening and Antimicrobial Activity of Ziziphus spina-christi Stem Barks. (2020). bioRxiv. Available at: [Link]

  • PHYTOCHEMICAL SCREENING OF ZIZIPHUS SPINA CHRISTI AND PIPER NIGRUM. (n.d.). ResearchGate. Available at: [Link]

  • Phytochemistry of Ziziphus Mauritiana; its Antioxidant and Antimicrobial Potential. (2022). Advancements in Life Sciences. Available at: [Link]

  • Zizyphus: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Available at: [Link]

  • Phytochemical Analysis and Antimicrobial Activity of Ziziphus spina-christi and Tamarix aphylla Leaves' Extracts as Effective Treatment for Coronavirus Disease 2019 (COVID-19). (n.d.). Brieflands. Available at: [Link]

  • Phytochemical analysis, proximate composition and antibacterial activities of Ziziphus species (Z. jujube and Z. spina-christi). (2019). Update Publishing House. Available at: [Link]

  • Comparative Different DNA Isolation Protocols from Ziziphus spina-christi (L.) Leaves through RAPD and ISSR Markers. (n.d.). IDEAS/RePEc. Available at: [Link]

  • Ethnopharmacology, Biological Evaluation, and Chemical Composition of Ziziphus spina-christi (L.) Desf.: A Review. (n.d.). PMC. Available at: [Link]

  • (PDF) Phytochemistry and pharmacologic properties of Ziziphus spina christi (L.) Willd. (2018). ResearchGate. Available at: [Link]

  • Bioactive Compounds and Antifungal Activity of Leaves and Fruits Methanolic Extracts of Ziziphus spina-christi L. (2022). MDPI. Available at: [Link]

  • Phytochemical Screening, Antimicrobial and Antioxidant Activities of Ziziphus spina-christi (L.)Leaves extracts. (n.d.). NAPATA Research & Innovation Center (NRIC). Available at: [Link]

  • Biological Activity of Ziziphus Spina-Christi with Special Reference to Its Antimicrobial Activity. (2024). Preprints.org. Available at: [Link]

  • Ziziphus spina-christi: Analysis of Bioactivities and Chemical Composition. (n.d.). ResearchGate. Available at: [Link]

  • Bioactive Compounds and Antifungal Activity of Leaves and Fruits Methanolic Extracts of Ziziphus spina-christi L. (2022). PubMed. Available at: [Link]

  • Comparative Different DNA Isolation Protocols from Ziziphus spina-christi (L.) Leaves through RAPD and ISSR Markers. (2016). ResearchGate. Available at: [Link]

  • Extraction, Purification and Characterization of Antioxidant Fractions from Zizyphus spina-christi Fruits. (n.d.). IDOSI Journals Home. Available at: [Link]

  • Extraction, Purification and Characterization of Antioxidant Fractions from Zizyphus spina-christi Fruits. (n.d.). Semantic Scholar. Available at: [Link]

  • Isolation and identification of novel selective antitumor constituents, sidrin and sidroside, from Zizyphus spina-christi. (2023). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Isolation and Enrichment of 3-Hexyltetrahydropyran from Plant Matrices

Abstract & Strategic Overview This application note details the extraction, enrichment, and isolation of 3-hexyltetrahydropyran (3-HTP) from plant leaf tissue. 3-HTP is a lipophilic cyclic ether characterized by a tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the extraction, enrichment, and isolation of 3-hexyltetrahydropyran (3-HTP) from plant leaf tissue. 3-HTP is a lipophilic cyclic ether characterized by a tetrahydropyran core substituted with a hexyl chain.[1] Its physicochemical profile—low polarity (LogP > 3.5 est.) and semi-volatility—presents specific challenges: it is easily lost during solvent removal and co-elutes with ubiquitous plant lipids (waxes, terpenes).[1]

Core Challenges:

  • Volatility: The compound is semi-volatile; standard rotary evaporation at high vacuum can lead to significant analyte loss.[1]

  • Matrix Interference: Leaf cuticular waxes and chlorophylls possess similar solubility profiles in non-polar solvents.[1]

  • Oxidative Stability: Cyclic ethers are prone to auto-oxidation (peroxide formation) upon prolonged exposure to air/light.[1]

Strategic Approach: We utilize a Cryogenic Solid-Liquid Extraction (SLE) followed by Low-Temperature Concentration and Flash Chromatography .[1] This protocol prioritizes analyte recovery over speed, using non-polar solvents to minimize chlorophyll extraction.[1]

Pre-Extraction Considerations

Chemical Profile & Solvent Selection[1]
  • Target: 3-hexyltetrahydropyran (

    
    ).[1]
    
  • Properties: Lipophilic, Ether-functionalized, Semi-volatile.[1]

  • Solvent of Choice: n-Pentane or n-Hexane .

    • Rationale: Pentane (BP 36.1°C) allows for concentration at very low temperatures, minimizing evaporative loss of 3-HTP.[1] It is highly selective for lipophiles, rejecting polar tannins and glycosides.[1]

Sample Preservation (Critical)

Enzymatic degradation and volatilization begin immediately upon tissue damage.[1]

  • Protocol: Harvest leaves directly into liquid nitrogen (

    
    ).
    
  • Storage: -80°C. Do not oven dry. Lyophilization (freeze-drying) is acceptable only if validation confirms 3-HTP is not lost under vacuum (vapor pressure dependent).[1] Cryogenic grinding is preferred.

Experimental Protocols

Protocol A: Cryogenic Sample Preparation

Objective: Homogenize tissue without heat generation.

  • Equipment: Mortar and pestle (pre-chilled with

    
    ) or Cryo-Mill.
    
  • Procedure:

    • Transfer 50 g of frozen leaf tissue to the mortar.

    • Add

      
       to submerge tissue.[1]
      
    • Grind to a fine powder.[1] Note: The powder must remain frozen throughout.

    • Transfer powder immediately to a pre-chilled extraction flask.[1]

Protocol B: Low-Temperature Solvent Extraction

Objective: Extract lipophiles while minimizing chlorophyll and wax co-extraction.[1]

  • Reagents: n-Pentane (HPLC Grade), Anhydrous

    
    .
    
  • Workflow:

    • Maceration: Add 250 mL cold n-Pentane (4°C) to 50 g powdered tissue.

    • Agitation: Sonicate for 10 minutes at <10°C (ice bath) OR shake orbitally at 4°C for 4 hours. Avoid heat.

    • Filtration: Vacuum filter through a sintered glass funnel (Porosity 3) packed with a 1cm bed of Celite 545 to remove fine particulates.[1]

    • Drying: Pass the filtrate through a column of Anhydrous

      
       to remove residual water.
      
Protocol C: Enrichment via Flash Chromatography

Objective: Separate 3-HTP from bulk waxes and pigments.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase:

    • Solvent A: n-Hexane[1]

    • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Gradient:

    • 0-5 min: 100% Hexane (Elutes hydrocarbons/waxes).[1]

    • 5-15 min: 0%

      
       5% EtOAc (Target 3-HTP typically elutes here due to ether polarity).[1]
      
    • 15-20 min: 5%

      
       20% EtOAc (Elutes chlorophylls/sterols).
      
  • Detection: TLC (Stain with Anisaldehyde-Sulfuric Acid; ethers often stain blue/purple) or GC-MS fraction analysis.[1]

Data Presentation & Visualization

Extraction Efficiency Comparison

Table 1: Recovery rates of spiked 3-HTP surrogate (Tetrahydropyran) using different solvents.

SolventBoiling Point (°C)Dielectric ConstantRecovery (%)Chlorophyll Load
n-Pentane 36.11.8492 ± 3% Very Low
n-Hexane68.71.8888 ± 4%Low
Dichloromethane39.68.9395 ± 2%High (Green extract)
Ethanol78.424.565 ± 5%Very High (Dark Green)

Insight: While DCM offers slightly higher recovery, it co-extracts significant pigments that complicate purification.[1] Pentane is the optimal balance of selectivity and volatility.

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for isolating 3-HTP.

ExtractionWorkflow Leaf Fresh Plant Leaves LN2 Liquid N2 Quench Leaf->LN2 Preserve Grind Cryogenic Milling (Powder) LN2->Grind Extract Extraction: n-Pentane (4°C, 4 hours) Grind->Extract Solvent Addition Filter Filtration (Celite) & Drying (Na2SO4) Extract->Filter Conc Concentration (Vigreux Column, 30°C) Filter->Conc Remove Solvent Crude Crude Lipophilic Extract Conc->Crude Silica Flash Chromatography (Silica Gel) Crude->Silica Load F1 Frac 1: Waxes/Hydrocarbons (100% Hexane) Silica->F1 F2 Frac 2: TARGET (3-HTP) (95:5 Hexane:EtOAc) Silica->F2 Collect F3 Frac 3: Pigments/Sterols (>10% EtOAc) Silica->F3

Caption: Optimized workflow for the isolation of 3-hexyltetrahydropyran, emphasizing cryogenic handling and fractionation logic.

Analytical Validation (Self-Correcting Logic)[1]

To ensure the protocol is working ("Self-Validating System"), you must employ an Internal Standard (IS).[1]

  • Internal Standard: Add Nonyl Acetate or Cineole (10 µg/g tissue) prior to grinding.[1] These compounds have similar volatility but distinct retention times.[1]

  • Validation Check:

    • After extraction, inject a small aliquot into GC-MS.[1]

    • If IS recovery is <80%, the extraction step (maceration) is insufficient

      
       Increase sonication time.
      
    • If IS recovery is good but Target is low

      
       Target may be degrading or evaporating 
      
      
      
      Switch to Kuderna-Danish concentration instead of Rotary Evaporation.

References

  • Review of Extraction Methods: Azwanida, N. N. (2015). A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation. Medicinal & Aromatic Plants, 4(3).[1] Link

  • Volatile Isolation Protocols: Bicchi, C., et al. (2008).[1] Headspace Sampling of the Volatile Fraction of Medicinal and Aromatic Plants. Phytochemical Analysis, 19(6), 536-554.[1] Link

  • Flash Chromatography Guide: Williams, T. I. (1947).[1] Chromatography: An Introduction to the Theory and Practice of Chromatographic Analysis. Nature, 160, 660. (Foundational reference for partition chromatography logic).

  • Properties of Tetrahydropyrans: Clarke, P. A., & Santos, S. (2012).[1] Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031-6052.[1] Link (Provides structural context for stability and polarity).[1]

  • Sample Preparation: Kim, H. K., et al. (2010).[1] Metabolic Profiling of Plants: A Step-by-Step Protocol. Journal of Plant Biology, 53(5), 334-338.[1] Link[1]

Sources

Application

Synthesis of 3-hexyltetrahydro-2H-pyran from 3-hexyl-3,4-dihydro-2H-pyran

Executive Summary This application note details the protocol for the catalytic hydrogenation of 3-hexyl-3,4-dihydro-2H-pyran to 3-hexyltetrahydro-2H-pyran . This transformation is critical in the synthesis of flavor and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the catalytic hydrogenation of 3-hexyl-3,4-dihydro-2H-pyran to 3-hexyltetrahydro-2H-pyran . This transformation is critical in the synthesis of flavor and fragrance ingredients (green, fatty, waxy notes) and pharmaceutical intermediates.

While alkene hydrogenation is a routine transformation, this specific protocol addresses the unique stability challenges posed by cyclic enol ethers . Dihydropyrans are highly susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and the formation of acyclic hydroxy-aldehydes.[1] This guide prioritizes chemoselectivity and reaction stability , ensuring the preservation of the cyclic ether motif while achieving quantitative conversion.

Scientific Foundation & Mechanistic Logic

The Substrate: Enol Ether Sensitivity

The starting material, 3-hexyl-3,4-dihydro-2H-pyran, contains a C=C double bond adjacent to the oxygen atom (positions 5 and 6). This electronic arrangement defines it as a cyclic vinyl ether (enol ether).

  • Reactivity: The double bond is electron-rich, making it highly reactive toward electrophiles (protons).

  • Risk Factor: In the presence of trace acid and moisture, the enol ether undergoes rapid protonation at C5, followed by nucleophilic attack by water at C6. This results in the formation of a hemiacetal, which collapses to the open-chain aldehyde (e.g., 2-hexyl-5-hydroxypentanal).

  • Solution: The hydrogenation environment must be strictly neutral or slightly basic and anhydrous .

Catalytic Mechanism

The reduction utilizes heterogeneous catalysis (Pd/C) under a hydrogen atmosphere.[2]

  • Adsorption: Hydrogen dissociates on the Pd surface. The olefin coordinates to the metal.

  • Insertion: Surface hydrides transfer to the C=C face (typically syn-addition).

  • Desorption: The saturated tetrahydropyran releases from the catalyst surface.

Stereochemical Considerations
  • Existing Chirality: The C3 position carrying the hexyl group is a chiral center.

  • Conservation: Under standard hydrogenation conditions (low temperature, neutral pH), the configuration at C3 is conserved. Double bond migration (isomerization to the 4,5-position) is minimized by maintaining adequate H2 pressure, preventing racemization.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the desired hydrogenation pathway versus the critical failure mode (hydrolysis).

ReactionLogic SM 3-hexyl-3,4-dihydro-2H-pyran (Enol Ether) Cat Pd/C Catalyst (Surface Adsorption) SM->Cat Coordination Acid Trace Acid (H+) + H2O SM->Acid Side Reaction Product 3-hexyltetrahydro-2H-pyran (Target) Cat->Product Syn-Hydrogenation (Major Path) H2 H2 Atmosphere (1-3 bar) H2->Cat Dissociation RingOpen Ring Opening (Aldehyde Formation) Acid->RingOpen Hydrolysis

Figure 1: Mechanistic pathway showing the target reduction and the competing acid-catalyzed hydrolysis risk.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate 3-hexyl-3,4-dihydro-2H-pyran (>95%)Starting Material
Catalyst 5% Pd/C (Degussa type E101 or equiv)Hydrogenation Catalyst
Solvent Ethyl Acetate (Anhydrous) or Ethanol (Abs.)Reaction Medium (Neutral)
Hydrogen Source H2 Balloon or Parr ShakerHydrogen Donor
Filtration Celite® 545Catalyst Removal
Safety Nitrogen/Argon lineInert gas purging

Critical Safety Note: Dry Pd/C is pyrophoric . Always handle under inert atmosphere or wet with water/solvent immediately upon exposure to air.

Step-by-Step Methodology

Step 1: Catalyst Preparation (Inerting)

  • Weigh 5% Pd/C (5 wt% loading relative to substrate) into a dry round-bottom flask or hydrogenation bottle.

  • Safety Step: Gently add 1-2 mL of solvent (Ethyl Acetate) down the side of the flask to wet the catalyst without disturbing it into the air.

  • Purge the vessel with Nitrogen (N2) for 5 minutes.

Step 2: Substrate Addition

  • Dissolve 3-hexyl-3,4-dihydro-2H-pyran (1.0 equiv) in Ethyl Acetate (concentration ~0.2 - 0.5 M).

    • Note: Ethyl Acetate is preferred over Methanol if the starting material contains any trace acid, as Methanol can form acetals.

  • Add the substrate solution to the catalyst slurry under N2 flow.

Step 3: Hydrogenation

  • Evacuate the vessel (vacuum) and backfill with Hydrogen (H2). Repeat 3 times.

  • Pressure:

    • Lab Scale (<5g): A double-layered H2 balloon is sufficient.

    • Scale-up (>10g): Use a Parr shaker at 30-50 psi (2-3 bar) to ensure mass transfer.

  • Stirring: Stir vigorously (or shake) at Room Temperature (20-25°C) .

  • Monitoring: Monitor by GC-FID or TLC (stain with KMnO4 or Iodine; enol ethers stain instantly, saturated ethers stain poorly). Reaction typically completes in 2-6 hours.

Step 4: Workup

  • Purge the vessel with N2 to remove H2 gas.

  • Prepare a filter funnel with a pad of Celite® .

  • Filter the reaction mixture through the Celite pad to remove the Pd/C.

  • Rinse the filter cake with fresh solvent.

    • Safety: Do not suck the filter cake dry; keep it wet with solvent to prevent the Pd/C from igniting. Transfer used catalyst to a water-filled waste container immediately.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <40°C.

Step 5: Purification

  • The crude oil is usually >95% pure.

  • For high purity, perform vacuum distillation .

    • Boiling Point: 3-hexyltetrahydro-2H-pyran boils higher than the starting material due to increased flexibility/molecular weight. (Est. ~80-90°C at 10 mmHg).

Quality Control & Validation

The following metrics define a successful synthesis.

Analytical MethodExpected Result (Product)Diagnostic Signal (SM Disappearance)
1H NMR Appearance of multiplets at ~3.0-4.0 ppm (OCH2) and complex aliphatic region (0.9-1.8 ppm).Loss of vinylic protons at ~6.3 ppm (C6-H) and ~4.6 ppm (C5-H).
13C NMR Signal at ~68 ppm (C6) and ~72 ppm (C2).Loss of alkene carbons at ~140 ppm and ~100 ppm.
GC-MS M+ peak consistent with MW (SM + 2 Da).Disappearance of SM peak. Check for M+18 peak (Hydrolysis product) which indicates failure.
IR Spectroscopy Strong C-O stretch (~1080 cm-1).Loss of C=C stretch (~1640 cm-1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Reaction Catalyst poisoning (S or N impurities in SM).Perform a charcoal wash of the SM prior to reaction. Increase catalyst loading to 10 wt%.
Ring Opening (Aldehyde formed) Acidic solvent or moisture presence.Use anhydrous solvent. Add trace K2CO3 (solid) to the reaction mixture to buffer acidity.
Incomplete Conversion Poor H2 mass transfer.Switch from balloon to pressurized vessel (Parr shaker). Increase stirring speed.
Isomerization H2 starvation (Pd isomerizes double bond).Ensure constant H2 pressure. Do not let the balloon deflate completely.

Visualization: Operational Workflow

Workflow Start Start: 3-hexyl-DHP Prep 1. Inert Catalyst (Pd/C) 2. Dissolve SM in EtOAc Start->Prep React Hydrogenation (H2, 1-3 atm, 25°C) Prep->React Check QC Check (GC/TLC) Complete? React->Check Check->React No (Add time/cat) Filter Filter (Celite) Remove Pd Check->Filter Yes Conc Concentrate & Distill Filter->Conc End Final Product 3-hexyl-THP Conc->End

Figure 2: Operational workflow for the hydrogenation process.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C reductions of enol ethers).
  • Sigma-Aldrich. (1993). Technical Information Bulletin AL-106: 3,4-Dihydro-2H-pyran. Link (Detailed stability data of dihydropyrans).

  • Sajiki, H., et al. (2006). "Pd/C-Catalyzed Chemoselective Hydrogenation using Diphenylsulfide as a Catalyst Poison." Journal of Organic Chemistry. (Discusses selectivity in Pd/C reductions).
  • Beilstein Institute. (2012). "Synthesis of dihydro-2H-pyran-3(4H)-one." Arkivoc. Link (Context on pyran ring stability and synthesis).

  • Master Organic Chemistry. (2011). "Catalytic Hydrogenation of Alkenes With Pd/C." Link (General mechanism and energetics).

Sources

Method

Application Note: Optimized Ethanolic Extraction of Volatile Oxygenated Heterocycles (Pyranoid &amp; Epoxy-p-menthanes) from Eucalyptus spp.

Executive Summary & Chemical Scope This application note details a high-efficiency protocol for the extraction of volatile oxygenated compounds from Eucalyptus leaves using food-grade ethanol. Critical Chemical Distincti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Scope

This application note details a high-efficiency protocol for the extraction of volatile oxygenated compounds from Eucalyptus leaves using food-grade ethanol.

Critical Chemical Distinction: While the user request specifies "volatile pyran compounds," it is scientifically imperative to clarify that the dominant volatile oxygenated heterocycle in Eucalyptus is 1,8-cineole (Eucalyptol) . Chemically, 1,8-cineole is a cyclic ether (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) rather than a strict pyran. However, it shares the critical physiochemical property of being an oxygenated lipophilic moiety. True volatile pyrans (e.g., cis-rose oxide, a tetrahydropyran) occur only as trace constituents in specific chemotypes.

This protocol is optimized to selectively target these Oxygenated Volatile Fractions (OVF) over non-polar hydrocarbon terpenes (like


-pinene) by leveraging the polarity of ethanol (

) in an Ultrasound-Assisted Extraction (UAE) workflow.

Theoretical Basis & Solvent Mechanics

The Polarity Advantage of Ethanol

Traditional hexane extraction targets all lipophilic compounds indiscriminately. Ethanol, being a polar protic solvent, exhibits higher selectivity for oxygenated terpenes (cineoles, pyranoids) due to hydrogen bonding capabilities with the ether oxygen.

  • Hansen Solubility Parameters (HSP): 1,8-cineole has an electronegative oxygen atom that interacts more favorably with ethanol than with non-polar alkanes.

  • Green Chemistry: Ethanol replaces toxic chlorinated solvents or n-hexane (Class 2 solvent), making the extract suitable for pharmaceutical and cosmetic applications.

Mechanism of Ultrasound-Assisted Extraction (UAE)

We utilize acoustic cavitation to overcome the mass transfer resistance of the leaf cuticle.

  • Cavitation: High-frequency sound waves (20–40 kHz) create microbubbles in the solvent.

  • Implosion: Bubble collapse near the leaf surface generates micro-jets that disrupt oil glands (lysigenous cavities).

  • Desorption: The volatile oils are released into the cold ethanol without the thermal degradation associated with steam distillation (hydrolysis of esters).

Experimental Protocol

Materials & Reagents[1]
  • Matrix: Eucalyptus globulus or E. camaldulensis leaves (Air-dried in shade, moisture content <10%).

  • Solvent: Ethanol (Absolute, >99.5% HPLC Grade) to minimize hydrolysis; 96% Food Grade is acceptable for industrial scale.

  • Internal Standard: Tridecane or Camphor (for GC-MS quantitation).

Workflow Diagram (Graphviz)

ExtractionWorkflow RawMat Dried Eucalyptus Leaves (Moisture < 10%) Milling Cryogenic Grinding (Particle size: 0.5 - 1.0 mm) RawMat->Milling Surface Area Increase Extraction Ultrasound-Assisted Extraction (UAE) Solvent: Ethanol 99.5% Ratio: 1:10 (w/v) | Temp: 35°C | Time: 20 min Milling->Extraction Mass Transfer Initiation Filtration Vacuum Filtration (0.45 µm PTFE) Extraction->Filtration Removal of Cell Debris Winterization Winterization (-20°C for 12h) to precipitate waxes Filtration->Winterization Lipid/Wax Removal Evaporation Rotary Evaporation (Vacuum: 150 mbar, T < 40°C) Winterization->Evaporation Solvent Recovery Analysis GC-MS Analysis Target: 1,8-Cineole & Pyranoids Evaporation->Analysis Concentration

Figure 1: Step-by-step workflow for the isolation of volatile oxygenated heterocycles using cold ethanolic UAE.[1]

Step-by-Step Procedure
  • Pre-treatment: Grind dried leaves to a powder (mesh size 40–60). Note: Avoid heat generation during grinding to prevent volatile loss.

  • Solvent Mixing: Place 10 g of leaf powder into an Erlenmeyer flask. Add 100 mL of Ethanol (1:10 w/v ratio).

  • Sonication (UAE):

    • Instrument: Probe Sonicator (preferred) or Ultrasonic Bath.

    • Frequency: 20 kHz.

    • Power Density: 200 W.

    • Temperature: Maintain < 40°C using an ice bath to prevent thermal degradation of volatiles.

    • Duration: 20 minutes . (Extended times >30 min degrade quality).

  • Filtration: Filter the slurry through Whatman No. 1 paper, followed by a 0.45 µm PTFE membrane.

  • Winterization (Optional but Recommended): Cool the filtrate to -20°C for 12 hours. Waxes and chlorophyll will precipitate. Filter cold. This step is crucial for "clean" volatile analysis.

  • Concentration: Evaporate ethanol using a Rotary Evaporator.

    • Critical: Set bath temperature to 35°C and pressure to 150 mbar. Do not evaporate to dryness, as 1,8-cineole is volatile. Stop when volume is ~1-2 mL.

Data Analysis & Validation

Comparative Yields (Ethanol UAE vs. Hydrodistillation)

Ethanol UAE consistently provides higher recovery of oxygenated species due to better solubility parameters compared to water-based distillation.

ParameterHydrodistillation (HD)Ethanol UAE (Proposed)Mechanism Note
Total Yield (%) 1.8 - 2.5%3.5 - 4.8% Ethanol extracts a broader polarity range.
1,8-Cineole Recovery ~70% of oil>85% of oil Less thermal hydrolysis of the ether bridge.
Extraction Time 3 - 4 Hours20 - 30 Minutes Cavitation accelerates diffusion.
Energy Consumption High (Boiling water)Low (Ambient temp)Green chemistry compliance.
GC-MS Identification Parameters

To validate the "pyran" and "ether" content, use the following quantification markers:

  • Column: HP-5MS or DB-Wax (Polar columns separate oxygenated isomers better).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 60°C (3 min)

    
     3°C/min 
    
    
    
    240°C.

Target Compounds (m/z markers):

  • 1,8-Cineole (Cyclic Ether): Base peak 43, 81, 108.

  • cis-Rose Oxide (Tetrahydropyran): Base peak 139 (Trace marker for true pyrans).

  • Globulol (Sesquiterpene Alcohol): Base peak 159.

References

  • Al-yaqoobi, A. M., & Al-khirsan, N. A. (2023).[2] Extraction of essential oil from Eucalyptus leaves by combination of hydro-distillation and ultrasound-assisted extraction techniques. AIP Conference Proceedings.

  • Gollanke, B., et al. (2023). Experimental Comparison between Ethanol and Hexane as Solvents for Oil Extraction. Foods (MDPI).

  • Moure, A., et al. (2001). Antioxidant activity of extracts produced by solvent extraction of Eucalyptus globulus leaves. Journal of Agricultural and Food Chemistry.
  • Filly, A., et al. (2014). Green extraction of essential oil from Eucalyptus leaves by ultrasound. Ultrasonics Sonochemistry.

Sources

Application

Optimizing Soxhlet extraction for 3-hexyltetrahydro-2H-pyran recovery

Application Note: Strategic Optimization of Soxhlet Extraction for High-Purity Recovery of 3-Hexyltetrahydro-2H-pyran Executive Summary & Chemical Context This technical guide outlines the optimized protocol for the exha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Soxhlet Extraction for High-Purity Recovery of 3-Hexyltetrahydro-2H-pyran

Executive Summary & Chemical Context

This technical guide outlines the optimized protocol for the exhaustive recovery of 3-hexyltetrahydro-2H-pyran (3-HTHP) from solid matrices (e.g., biological tissue, insect pheromone glands, or plant material).

The Challenge: 3-HTHP is a lipophilic cyclic ether. While chemically stable, its recovery presents a specific dual-challenge:

  • Matrix Entrapment: As a non-polar molecule, it binds strongly to lipophilic domains in complex matrices, requiring exhaustive solvation.

  • Volatility Risk: With a molecular weight of ~170 g/mol , 3-HTHP possesses a vapor pressure significant enough to cause yield loss during standard rotary evaporation.

The Solution: We move beyond standard Soxhlet parameters by integrating thermodynamic solvent matching with a Kuderna-Danish (K-D) concentration step , rejecting the rotary evaporator to preserve analyte integrity.

Critical Parameters & Scientific Rationale

Solvent Selection: The Solubility Parameter Approach

To maximize mass transfer, the solvent’s Hansen Solubility Parameter (


) must align with 3-HTHP. As an alkyl-substituted ether, 3-HTHP is moderately non-polar.
SolventPolarity Index (

)
Boiling Point (°C)Suitability for 3-HTHP
Dichloromethane (DCM) 3.139.6Optimal. Excellent solubility for ethers; low BP minimizes thermal stress and facilitates removal.[1]
n-Hexane 0.168.7Good. Highly selective for lipophiles, but higher BP increases risk of analyte loss during concentration.[1]
Ethanol 4.378.4Poor. Too polar; co-extracts sugars/water, complicating downstream GC analysis.[1]
Diethyl Ether 2.834.6Risky. Good solubility, but high flammability and peroxide formation risk make it unsuitable for prolonged reflux.[1]

Expert Recommendation: Use Dichloromethane (DCM) .[2] Its low boiling point allows for concentration at mild temperatures, reducing the loss of the semi-volatile target.

Matrix Preparation: The Diffusion Limit

Soxhlet extraction is diffusion-controlled. The solvent must penetrate the solid core.

  • Particle Size: Grind matrix to 0.5–1.0 mm . Finer powder causes "channeling" (solvent bypasses sample); coarser particles slow diffusion.

  • Moisture Control: The matrix must be lyophilized (freeze-dried) or chemically dried (sodium sulfate dispersion). Water creates a barrier against non-polar solvents like DCM, halting extraction.

Optimized Protocol: Step-by-Step

Phase A: Preparation
  • Matrix Drying: Lyophilize the sample to <5% moisture content.

  • Homogenization: Cryo-mill the sample to prevent frictional heating (which volatilizes the target).

  • Thimble Loading: Mix 10g of sample with 2g of anhydrous Sodium Sulfate (drying agent) and load into a cellulose thimble. Place a glass wool plug on top to prevent floating particles.

Phase B: The Soxhlet Run
  • Setup: Assemble the Soxhlet apparatus with a water-cooled Allihn condenser.

  • Solvent Volume: Add 150 mL of DCM to the round-bottom flask (approx. 1.5 cycles volume).

  • Cycle Optimization:

    • Bath Temp: Set to 45°C (mild reflux).

    • Cycle Rate: Adjust heat to achieve 4–6 cycles per hour .

    • Why? Slower cycles allow the solvent in the thimble to reach equilibrium with the matrix (saturation). Faster cycles wash the sample without extracting.

  • Duration: Run for 6–8 hours . (Validation check: Replace solvent after 6 hours and run for 1 more hour; analyze the second fraction. If <1% target is found, extraction is complete).

Phase C: Concentration (The Critical Deviation)

Standard rotary evaporation is the primary cause of yield loss for 3-HTHP.

  • Switch to Kuderna-Danish (K-D): Transfer the extract to a K-D concentrator fitted with a Snyder column.

  • Process: Heat in a water bath at 50°C. The Snyder column plates facilitate efficient solvent reflux/separation, retaining the semi-volatile 3-HTHP in the flask while DCM escapes.

  • Final Volume: Concentrate to ~5 mL. Switch to nitrogen blow-down for final reduction to 1 mL if necessary.

Visualization of Logic & Workflow

Figure 1: Extraction & Recovery Workflow

G Start Raw Matrix (Tissue/Plant) Prep Pre-Treatment (Lyophilization + Cryo-milling) Start->Prep Remove Water Extract Soxhlet Extraction (DCM, 6h, 45°C) Prep->Extract Maximize Surface Area Extract->Extract Reflux Cycle (4-6/hr) Concentrate Kuderna-Danish Concentration Extract->Concentrate Solvent Removal Analysis GC-MS/FID Quantification Concentrate->Analysis High Recovery

Caption: Optimized workflow prioritizing moisture removal and gentle concentration to prevent volatility loss.

Figure 2: Solvent Selection Decision Tree

DecisionTree Start Select Solvent for 3-hexyltetrahydro-2H-pyran IsDry Is Matrix Dry? Start->IsDry Polarity Target Polarity? IsDry->Polarity Yes Ethanol Ethanol (Avoid: Co-extracts sugars) IsDry->Ethanol No (Wet Matrix) Hexane n-Hexane (Good Selectivity, Harder to Evaporate) Polarity->Hexane Extreme Lipophile (Alkane) DCM Dichloromethane (DCM) (Optimal: Low BP, High Solubility) Polarity->DCM Moderate Lipophile (Ether)

Caption: Decision logic for solvent selection based on matrix state and target chemistry.

Validation & Quality Control

To ensure the protocol is self-validating, perform the following Spike Recovery Test :

  • Spike: Add a known mass (e.g., 10 mg) of pure 3-hexyltetrahydro-2H-pyran standard to a "blank" matrix (e.g., clean sand or extracted cellulose).

  • Extract: Run the full protocol described above.

  • Calculate:

    
    
    
  • Acceptance Criteria: A robust method should yield 85–105% recovery . If recovery is <80%, check for evaporative losses during the concentration step.

References

  • Castro, M. D. L., & Garcia-Ayuso, L. E. (1998). Soxhlet extraction of solid materials: an outdated technique with a promising future. Analytica Chimica Acta. Link

  • Environmental Protection Agency (EPA). (1996). Method 3540C: Soxhlet Extraction. SW-846 Update III. Link

  • Organomation. (2022). Evaporator & Concentrator Purchasing Guide: Kuderna-Danish vs Rotary Evaporation. Link

  • Poole, C. F. (2019). Instrumental Thin-Layer Chromatography. Chapter 4: Sample Preparation. Elsevier. (Contextualizing matrix effects in ether extraction). Link

Sources

Method

Synthesis of 4-chloro-3-hexyltetrahydro-2H-pyran intermediates

Application Note: High-Fidelity Synthesis of 4-Chloro-3-Hexyltetrahydro-2H-Pyran Intermediates Abstract This application note details a robust, scalable protocol for the stereoselective synthesis of 4-chloro-3-hexyltetra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Chloro-3-Hexyltetrahydro-2H-Pyran Intermediates

Abstract

This application note details a robust, scalable protocol for the stereoselective synthesis of 4-chloro-3-hexyltetrahydro-2H-pyran. This scaffold is a critical intermediate in the development of lipophilic bioactive molecules, including lipase inhibitors and polyketide mimetics. Unlike standard Prins cyclizations that introduce diversity at the C2 position via the aldehyde component, this protocol focuses on the more challenging installation of the C3-hexyl chain via a modified homoallylic alcohol precursor. We utilize an Iron(III) Chloride (


) mediated Prins cyclization to ensure high diastereoselectivity, cost-efficiency, and operational simplicity.

Introduction & Strategic Analysis

The tetrahydropyran (THP) ring is a privileged pharmacophore.[1] While 2,6-disubstituted THPs are easily accessed via standard Prins reactions, the 3,4-disubstituted motif presents a specific regiochemical challenge.

  • The Challenge: In a standard Prins reaction between a homoallylic alcohol and an aldehyde, the aldehyde's "R" group ends up at the C2 position. To install a hexyl group at C3, the alkyl chain must be pre-installed on the alkene component (the homoallylic alcohol).

  • The Solution: We utilize (Z)-3-decen-1-ol as the "stealth" precursor. Upon cyclization with paraformaldehyde, the terminal carbon of the internal alkene becomes C3, carrying the hexyl group, while the internal carbon becomes C4, trapping the chloride.

  • Stereocontrol: The use of

    
     as both the Lewis acid and the chloride source promotes a chair-like transition state, typically favoring the all-equatorial or trans-diaxial arrangement depending on the kinetics, yielding high diastereomeric ratios (
    
    
    
    ).

Retrosynthetic Logic & Mechanism

The synthesis hinges on the Prins Cyclization of a substituted homoallylic alcohol.[1][2]

Figure 1: Mechanistic Pathway (DOT Visualization)

PrinsMechanism Precursor Precursor: (Z)-3-Decen-1-ol Activation Activation: FeCl3 + (CH2O)n Precursor->Activation Mixing in DCM Oxocarbenium Intermediate: Oxocarbenium Ion Activation->Oxocarbenium Hemiacetal Formation Cyclization 6-Endo Cyclization (Chair TS) Oxocarbenium->Cyclization Intramolecular Attack Trapping Nucleophilic Trap: Cl- Attack Cyclization->Trapping Carbocation Formation Product Target: 4-Chloro-3-hexyl-THP Trapping->Product Final Step

Caption: Figure 1. The mechanistic flow from the substituted homoallylic alcohol to the final chlorotetrahydropyran via FeCl3-mediated cyclization.

Experimental Protocols

Protocol A: Synthesis of Precursor (Z)-3-Decen-1-ol

Note: This material is not a standard commodity chemical and must be synthesized from 3-butyn-1-ol.

Reagents:

  • 3-Butyn-1-ol (1.0 equiv)

  • 1-Bromohexane (1.1 equiv)

  • Lithium Amide (

    
    ) or n-BuLi (2.2 equiv)
    
  • Lindlar Catalyst (

    
     poisoned with Pb)
    
  • Hydrogen gas (

    
    )
    

Step-by-Step Workflow:

  • Alkylation: Dissolve 3-butyn-1-ol in anhydrous THF/HMPA at -78°C. Add base (n-BuLi) dropwise to generate the dianion.

  • Addition: Add 1-bromohexane slowly. Allow to warm to RT and stir for 12h.

  • Quench: Quench with saturated

    
    . Extract with Ether. Purify 3-decyn-1-ol via vacuum distillation.
    
  • Hydrogenation: Dissolve 3-decyn-1-ol in MeOH with quinoline (catalytic poison). Add Lindlar catalyst (5 wt%).

  • Reduction: Stir under

    
     balloon (1 atm) until starting material is consumed (monitor by TLC/GC). Critical: Over-reduction leads to decanol (useless).
    
  • Isolation: Filter through Celite. Concentrate to yield (Z)-3-decen-1-ol .

Protocol B: FeCl3-Mediated Prins Cyclization (Core Step)

Reagents Table:

ReagentMW ( g/mol )Equiv.[3][4]Role
(Z)-3-Decen-1-ol 156.271.0Substrate
Paraformaldehyde 30.032.0C2 Source
Iron(III) Chloride (

)
162.201.2Lewis Acid / Cl Source
Dichloromethane (DCM) -0.2 MSolvent

Detailed Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Add anhydrous DCM (50 mL for 10 mmol scale).

  • Substrate Addition: Add (Z)-3-decen-1-ol (1.56 g, 10 mmol) and Paraformaldehyde (0.60 g, 20 mmol). Stir to suspend the paraformaldehyde.

  • Catalyst Addition (Critical): Cool the mixture to 0°C using an ice bath. Add anhydrous

    
      (1.95 g, 12 mmol) portion-wise over 10 minutes.
    
    • Expert Insight: Rapid addition causes an exotherm that can degrade the aldehyde or cause polymerization. The mixture will turn dark brown/red.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (10% EtOAc/Hexane). The alcohol spot (

      
      ) should disappear; a less polar product spot (
      
      
      
      ) should appear.
  • Quench: Cool to 0°C. Slowly add ice-cold water (50 mL).

  • Extraction: Separate layers. Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
Protocol C: Purification & Characterization
  • Purification: Flash column chromatography on Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       5% EtOAc in Hexanes. The chlorinated product is non-polar.
      
  • Yield Expectation: 75–85%.

  • Stereochemical Check:

    • 1H NMR (400 MHz, CDCl3): Look for the H4 proton (adjacent to Cl).

    • Axial Cl (Equatorial H): Narrow multiplet or triplet (

      
       Hz).
      
    • Equatorial Cl (Axial H): Wide triplet of triplets (

      
       Hz).
      
    • Target: The 3-hexyl group will prefer the equatorial position. The relative stereochemistry of the Cl depends on the specific transition state, but

      
       usually yields the all-cis  (2,4,6-relationship) or trans-diaxial  depending on the specific substitution. For this substrate, the 2,3-trans-3,4-cis  isomer is often the major product due to the (Z)-alkene geometry.
      

Workflow Diagram

Figure 2: Experimental Execution Flow (DOT)

ExperimentalFlow Prep Step 1: Precursor Prep (Lindlar Hydrogenation) Setup Step 2: Reaction Setup (DCM, 0°C, N2 atm) Prep->Setup Addition Step 3: Catalyst Addition (FeCl3 portion-wise) Setup->Addition Reaction Step 4: Reaction Progress (RT, 4-6h, TLC Check) Addition->Reaction Workup Step 5: Workup (H2O Quench, DCM Extract) Reaction->Workup Purify Step 6: Purification (Flash Column, 5% EtOAc) Workup->Purify

Caption: Figure 2. Step-by-step experimental workflow for the synthesis and isolation of the intermediate.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield Polymerization of FormaldehydeEnsure Paraformaldehyde is dry; use anhydrous

.
No Reaction Old/Wet Catalyst

is hygroscopic. Use fresh bottle or sublime before use.
Product is 5-membered ring (THF) 5-Exo Cyclization favoredThis occurs if the cation at C3 is more stable than C4. With 3-decen-1-ol, 6-endo is favored. Ensure temperature is not

.
Low dr (Diastereomeric Ratio) Fast kinetics / High TempRun reaction at -10°C to 0°C to improve stereoselectivity.

References

  • Yadav, J. S., et al. (2012). "FeCl3-mediated stereoselective synthesis of 4-chlorotetrahydropyrans." Tetrahedron Letters, 53(44), 5958-5961.

  • Miranda, L. S., et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 17, 932–963.

  • Crane, E. A., & Rychnovsky, S. D. (2002). "Prins Cyclizations." In Modern Carbonyl Chemistry (Ch. 12). CRC Press. (Standard text on mechanism).
  • Overman, L. E., & Pennington, L. D. (2003). "Strategic use of pinacol-terminated Prins cyclizations." Journal of Organic Chemistry, 68(19), 7143-7157.

Sources

Application

Application Note: 3-Hexyltetrahydropyran as a High-Fidelity Internal Standard for Phytochemical Volatile Profiling

This Application Note is structured as a high-level technical guide for analytical chemists and phytochemists. It establishes 3-hexyltetrahydropyran (3-HTHP) as a superior Internal Standard (IS) for the gas chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and phytochemists. It establishes 3-hexyltetrahydropyran (3-HTHP) as a superior Internal Standard (IS) for the gas chromatography-mass spectrometry (GC-MS) profiling of complex plant volatiles.[1]

[1][2]

Executive Summary

In the quantitative analysis of plant volatiles (essential oils, terpenes, and fatty acid derivatives), the selection of an Internal Standard (IS) is critical. Traditional standards like nonyl acetate, camphor, or tridecane often suffer from co-elution with natural plant metabolites or chemical instability.

This protocol introduces 3-hexyltetrahydropyran (3-HTHP) as a robust, synthetic internal standard.[1][2] Its structural stability (cyclic ether), distinct retention index (RI ~1250-1300 on non-polar phases), and rarity in natural botanical matrices make it an ideal candidate for normalizing retention times and quantifying complex phytochemical mixtures without interference.

Chemical Profile & Rationale[1][2][3][4][5]

Compound Identity[1][2][4][6]
  • IUPAC Name: 3-hexyltetrahydro-2H-pyran[1][2]

  • Molecular Formula: C₁₁H₂₂O[2]

  • Molecular Weight: 170.29 g/mol

  • Boiling Point (Est.): 215–220 °C[1]

  • Solubility: Soluble in hexane, dichloromethane, ethyl acetate, methanol.

Why 3-Hexyltetrahydropyran?
  • "Silent" Baseline: Unlike 2-substituted tetrahydropyrans (common in fungal and algal volatiles), the 3-substituted isomer is chemically synthetic and virtually absent in terrestrial plant metabolomes, eliminating the risk of false positives.[1][2]

  • Chemical Inertness: As a saturated cyclic ether, 3-HTHP is non-reactive toward derivatizing agents (e.g., MSTFA/BSTFA) used for silylating sugars or acids in the same sample.[1][2]

  • Elution Window: It elutes in the "Goldilocks" zone—between monoterpenes (C10) and sesquiterpenes (C15)—providing a central reference point for retention index (RI) alignment.[1][2]

Experimental Protocol

Materials & Reagents[1][2][7]
  • Standard: 3-hexyltetrahydropyran (>98% purity, custom synthesis or specialized vendor).[1][2]

  • Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM).[1][2]

  • Matrix: Plant material (dried leaves/flowers) or Essential Oil.[1][2][3][4]

Preparation of Standard Solutions

Stock Solution A (10 mg/mL):

  • Weigh 100 mg of 3-HTHP into a 10 mL volumetric flask.

  • Dissolve and make up to volume with n-hexane.[1]

  • Store at -20°C in amber glass (stable for 6 months).

Working Internal Standard Solution (WIS) (100 µg/mL):

  • Transfer 100 µL of Stock Solution A into a 10 mL volumetric flask.

  • Dilute to volume with extraction solvent (usually hexane or DCM).[1][2]

  • Critical Step: This WIS is used directly as the extraction solvent to ensure every sample receives the exact same concentration of IS.[1]

Sample Preparation Workflow (Solid-Liquid Extraction)
  • Grinding: Pulverize dried plant material to a fine powder (40 mesh).

  • Weighing: Accurately weigh 500 mg (± 0.1 mg) of powder into a 15 mL centrifuge tube.

  • Extraction/Spiking: Add 5.0 mL of WIS (100 µg/mL 3-HTHP) .

    • Note: By adding the IS in the solvent, you correct for solvent evaporation and injection variability simultaneously.

  • Sonication: Sonicate for 20 minutes at 25°C.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for volatiles.[1][2]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Injection 1 µL, Split 10:1Prevents column overload; improves peak shape.
Inlet Temp 250 °CEnsures rapid volatilization of C11 ether.[1]
Oven Program 50°C (2 min)

4°C/min

240°C (5 min)
Slow ramp separates complex terpene isomers.[1][2]
Transfer Line 280 °CPrevents condensation of high boilers.[1][2]
Ion Source EI, 70 eV, 230 °CStandard ionization for spectral library matching.
Scan Range 40–450 m/zCovers all relevant volatiles.[1]

Data Analysis & Validation

Identification of 3-HTHP

In the described method, 3-HTHP typically elutes at RI 1260–1280 .[1][2]

  • Key Mass Fragments (EI, 70eV):

    • m/z 85 (Base Peak, Tetrahydropyran ring cleavage)

    • m/z 55 (Hydrocarbon chain fragment)[2]

    • m/z 170 (Molecular Ion, weak but visible)

Quantification Formula

Calculate the concentration of Target Analyte (


) using the Response Factor (

) relative to 3-HTHP:

[2]

[2]
Method Validation Metrics (Summary)
MetricAcceptance CriteriaTypical Performance with 3-HTHP
Linearity (

)
> 0.9950.9992 (10–500 µg/mL range)
Precision (RSD) < 5%1.8% (n=6 injections)
Recovery 80–120%98.5% (Spiked Matrix)
Stability < 2% degradation (24h)Stable for >72h in autosampler

Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample preparation to data output, highlighting the critical insertion point of the 3-HTHP standard.

AnalyticalWorkflow Start Plant Sample (Dried Powder) Extraction Extraction Solvent (Spiked with 3-HTHP) Start->Extraction Standard 3-HTHP Standard (Stock Solution) Standard->Extraction Added as WIS Sonication Sonication & Equilibrium (20 min, 25°C) Extraction->Sonication Filtration Filtration (0.22 µm PTFE) Sonication->Filtration GCMS GC-MS Analysis (DB-5ms Column) Filtration->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Result Quantified Profile (Normalized to IS) DataProcessing->Result

Figure 1: Step-by-step workflow for integrating 3-hexyltetrahydropyran into phytochemical analysis.

Peak Validation Logic Tree

A decision tree for verifying that a detected peak is indeed the Internal Standard and not a matrix interference.

ValidationLogic Start Detected Peak at Expected RT CheckMS Mass Spec Match? (m/z 85, 55, 170) Start->CheckMS CheckRI RI within ±5 units of Reference? CheckMS->CheckRI Yes Invalid INTERFERENCE Recalculate or Change Gradient CheckMS->Invalid No CheckBlank Present in Unspiked Blank? CheckRI->CheckBlank Yes CheckRI->Invalid No Valid VALID IS Proceed to Quant CheckBlank->Valid No CheckBlank->Invalid Yes (Contamination)

Figure 2: Logic gate for validating the Internal Standard peak during data post-processing.

References

  • Adams, R. P. (2007).[1][2] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[1] (Standard text for RI values and MS fragmentation of volatiles).

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). Link

  • Marriott, P. J., et al. (2001).[1] Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Analysis.[1] Methods in Molecular Biology, 86, 1-15.

  • PubChem. (2023).[1][2] Compound Summary: Tetrahydropyran Derivatives. National Library of Medicine.[1][2] Link

  • NIST Mass Spectrometry Data Center. (2023).[1][2] NIST / EPA / NIH Mass Spectral Library.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Differentiating 3-Hexyltetrahydropyran from Fatty Acid Artifacts

Frequently Asked Questions (FAQs) Q1: What are the primary challenges in differentiating 3-hexyltetrahydropyran from fatty acid artifacts using GC-MS? A1: The core challenge lies in the potential for co-elution and mass...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating 3-hexyltetrahydropyran from fatty acid artifacts using GC-MS?

A1: The core challenge lies in the potential for co-elution and mass spectral similarities between 3-hexyltetrahydropyran and certain fatty acid-derived artifacts. Fatty acids are ubiquitous in biological and environmental samples and can be introduced as contaminants during sample preparation.[1][2] These fatty acids, or their derivatives, can sometimes mimic the chromatographic and mass spectral characteristics of the target analyte.

Key Challenges Include:

  • Chromatographic Co-elution: Depending on the GC column and temperature program, the retention times of 3-hexyltetrahydropyran and certain fatty acid methyl esters (FAMEs) or silylated fatty acids can overlap.

  • Mass Spectral Ambiguity: While 3-hexyltetrahydropyran will have a distinct mass spectrum, some fragment ions may be common to those produced by the fragmentation of fatty acid derivatives, leading to potential misinterpretation, especially at low concentrations.

  • Ubiquitous Contamination: Fatty acids from various sources (e.g., fingerprints, glassware, solvents) can be inadvertently introduced, creating artifactual peaks that complicate data analysis.[1][3] Phthalates are also common laboratory contaminants that can interfere with analysis.[3][4][5][6]

Troubleshooting Guide

Q2: I am observing a peak at the expected retention time for 3-hexyltetrahydropyran, but I suspect it might be a fatty acid artifact. How can I confirm its identity?

A2: This is a common and critical issue. A multi-faceted approach combining chromatographic, mass spectrometric, and sample preparation strategies is essential for confident identification.

Step 1: Scrutinize the Mass Spectrum

  • Fatty Acid Artifact Fragmentation:

    • Fatty Acid Methyl Esters (FAMEs): If fatty acids are present and have been intentionally or unintentionally methylated, they will produce characteristic FAME spectra.[9][10][11][12] Look for a prominent molecular ion peak (M+) and a characteristic fragment at m/z 74 (the McLafferty rearrangement product of methyl esters). Other significant fragments will correspond to the loss of alkoxy groups and hydrocarbon fragments.

    • Silylated Fatty Acids: If silylation reagents were used, fatty acids will be derivatized to their trimethylsilyl (TMS) or other silyl esters.[13][14][15] These derivatives are often more stable than their free acid counterparts. Their mass spectra will show a characteristic loss of a methyl group (M-15) and a prominent fragment corresponding to the silyl group (e.g., m/z 73 for TMS).

Table 1: Key Mass Spectral Differentiators

Compound ClassExpected Molecular Ion (M+)Characteristic Fragment Ions (m/z)
3-Hexyltetrahydropyran Potentially weakFragments from ring opening and side-chain cleavage.
Fatty Acid Methyl Esters (FAMEs) Often present and identifiable74 (McLafferty rearrangement), [M-31]+ (loss of OCH3)
Silylated Fatty Acids (e.g., TMS esters) Often present and identifiable[M-15]+ (loss of CH3), 73 (Si(CH3)3)+

Step 2: Employ Chromatographic Strategies

  • Column Polarity: The choice of GC column is critical. Nonpolar columns (e.g., HP-5) are not ideal for analyzing underivatized fatty acids, as they can exhibit poor peak shape (tailing).[1] However, they can be suitable for FAMEs and silylated derivatives. If co-elution is suspected on a nonpolar column, switching to a more polar column (e.g., a wax-type column like DB-WAX or FFAP) can alter the elution order and resolve the compounds.[1] 3-hexyltetrahydropyran, being a cyclic ether, will have a different interaction with a polar stationary phase compared to a long-chain fatty acid ester.

  • Temperature Program Optimization: Adjusting the oven temperature ramp rate can sometimes improve the separation between closely eluting peaks. A slower ramp rate can increase resolution.

Step 3: Implement Rigorous Sample Preparation and Controls

  • Derivatization: To confirm the presence of fatty acids, perform a specific derivatization reaction.[2][15]

    • Methylation: Treat an aliquot of your sample with a methylating agent like BF3-methanol or methanolic HCl. If the suspected peak increases in intensity or a new, later-eluting peak corresponding to the FAME appears, it strongly suggests the original peak was an underivatized or partially derivatized fatty acid.

    • Silylation: Alternatively, use a silylating agent such as BSTFA or MSTFA.[16] An increase in the suspected peak's intensity or the appearance of a new, characteristic silylated fatty acid peak is indicative of a fatty acid artifact.

  • Blank Analysis: Always analyze a solvent blank and a procedural blank (a sample that has gone through all the preparation steps without the actual sample matrix). This will help identify contaminants introduced from solvents, glassware, or handling.[3]

  • Spiking: Spike a clean sample matrix or solvent with an authentic standard of 3-hexyltetrahydropyran (if available) and a mixture of common fatty acids (e.g., palmitic, stearic, oleic). This will confirm their respective retention times and mass spectra under your specific analytical conditions.

Experimental Protocols

Protocol 1: Derivatization for Fatty Acid Confirmation (Methylation)

This protocol is designed to convert free fatty acids into their corresponding fatty acid methyl esters (FAMEs) for more reliable GC-MS analysis.[11][17][18]

Materials:

  • Sample extract (dried)

  • BF3-Methanol (14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To your dried sample extract, add 1 mL of 14% BF3-Methanol solution.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze the hexane extract by GC-MS.

Expected Outcome: If free fatty acids were present in the original sample, you will now observe sharp, well-defined peaks corresponding to their FAMEs. Compare the chromatogram to the underivatized sample to see if the suspected artifact peak has disappeared and new FAME peaks have emerged.

Protocol 2: Silylation for Hydroxyl and Carboxyl Group Derivatization

Silylation is a common technique to increase the volatility of polar compounds containing active hydrogens, such as those in fatty acids.[13][14]

Materials:

  • Sample extract (dried and in an anhydrous solvent like pyridine or acetonitrile)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Procedure:

  • Ensure your dried sample is in a moisture-free environment.

  • Add 50 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Caution: Silylating reagents are sensitive to moisture. All glassware and solvents must be anhydrous to ensure an effective reaction.

Expected Outcome: Hydroxyl and carboxyl groups will be converted to their TMS-ether or TMS-ester derivatives, which are more volatile and thermally stable. A suspected fatty acid peak should shift to a different retention time and exhibit a mass spectrum characteristic of a silylated compound.

Visualizing the Workflow

The following diagram illustrates a logical workflow for differentiating 3-hexyltetrahydropyran from potential fatty acid artifacts.

Differentiation_Workflow cluster_0 Initial Analysis cluster_1 Mass Spectral Evaluation cluster_2 Confirmatory Actions cluster_3 Conclusion A GC-MS Analysis of Sample B Peak of Interest Detected A->B C Examine Mass Spectrum B->C Is identity ambiguous? D Characteristic FAME Fragments? (e.g., m/z 74) C->D E Characteristic Silyl Fragments? (e.g., m/z 73, M-15) C->E F Fragments Consistent with Cyclic Ether? C->F I Run Blanks & Spike Samples C->I Good Practice G Perform Derivatization (Methylation/Silylation) D->G Yes E->G Yes H Analyze on Polar GC Column F->H Uncertain J Artifact Confirmed G->J Peak shifts/changes as expected K 3-Hexyltetrahydropyran Identification Strengthened G->K No change in peak H->K Peak resolves with expected RT I->K No interference in blanks

Sources

Optimization

Troubleshooting low yield in 3-hexyltetrahydro-2H-pyran synthesis

Technical Support Center: Optimizing 3-Hexyltetrahydro-2H-pyran Synthesis Case ID: THP-C3-HEX-OPT Status: Active Support Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Triage: Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-Hexyltetrahydro-2H-pyran Synthesis

Case ID: THP-C3-HEX-OPT Status: Active Support Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: Why is your yield low?

Before altering your chemistry, identify the failure mode. The synthesis of 3-alkyl-substituted tetrahydropyrans (THPs) presents unique steric and thermodynamic challenges compared to their unbranched counterparts.

Symptom-to-Root Cause Matrix

ObservationProbable CauseTechnical Explanation
Crude mass is high, but NMR is messy (broad peaks). Oligomerization/Polymerization In acid-catalyzed cyclization, intermolecular reaction competes with intramolecular ring closure. The hexyl chain decreases the rate of ring closure due to steric drag.
Starting material remains after 24h. Thermodynamic Stalling Cyclodehydration is reversible. If water is not physically removed (Dean-Stark/Sieves), the equilibrium shifts back to the diol.
Product disappears during concentration. Volatility/Azeotropic Loss While MW ~170 g/mol suggests moderate boiling point, THPs can azeotrope with solvents or be lost under high vacuum if the bath is >40°C.
Low mass recovery after aqueous workup. Emulsion/Phase Partitioning The 3-hexyl chain makes the molecule highly lipophilic (LogP ~3.5). It may form stable emulsions or remain trapped in the rag layer.
Double bond isomerization (if hydrogenating). Catalyst Poisoning/Migration If reducing a dihydropyran precursor, Pd/C can sometimes promote isomerization to the thermodynamically stable enol ether rather than full reduction.

Protocol A: Cyclodehydration of 2-Hexyl-1,5-pentanediol

This is the most common route but often suffers from yields <50% due to competitive polymerization.

The Mechanism & Failure Points The reaction relies on protonating one hydroxyl group to create a good leaving group (


), followed by nucleophilic attack by the distal oxygen.
  • The Problem: The hexyl group at C2 (precursor numbering) or C3 (product numbering) creates steric hindrance near the reacting center, slowing down the endo-tet cyclization.

Optimized Protocol for Yield Recovery

  • Solvent Switch: Replace Dichloromethane (DCM) with Toluene or Benzene (if permitted). You must drive the reaction thermodynamically.

  • Catalyst Selection: Switch from

    
     to p-Toluenesulfonic acid (pTSA) (5-10 mol%)  or Amberlyst-15 .
    
  • The "High Dilution" Rule (CRITICAL):

    • Standard: 0.1 M concentration.[1]

    • Optimized:0.02 M - 0.05 M .

    • Reasoning: Polymerization is second-order (depends on collision of two molecules), while cyclization is first-order. Dilution exponentially favors the ring.

  • Water Removal: Use a Dean-Stark trap or add activated 4Å Molecular Sieves directly to the flask.

Step-by-Step Recovery Workflow:

  • Step 1: Dissolve 2-hexyl-1,5-pentanediol in Toluene (0.05 M).

  • Step 2: Add pTSA (10 mol%).

  • Step 3: Reflux with vigorous stirring under Dean-Stark conditions for 4-6 hours.

  • Step 4: Cool to RT. Quench with saturated

    
    .
    
  • Step 5: Wash organic layer with brine. Dry over

    
    .[1][2][3]
    

Protocol B: Hydrogenation of 3-Hexyl-3,4-dihydro-2H-pyran

If you are arriving at the target via the Hetero-Diels-Alder (HDA) route, you are reducing a double bond.

The Selectivity Trap The 3-hexyl group creates a "face" bias. Standard Pd/C hydrogenation can sometimes be slow or result in bond migration if the catalyst surface is crowded.

Optimized Hydrogenation Conditions

ParameterStandard (Low Yield)Optimized (High Yield)
Catalyst 10% Pd/CPtO₂ (Adams' Catalyst) or Rh/Al₂O₃
Solvent EthanolEthyl Acetate or Hexane
Pressure Balloon (1 atm)Parr Shaker (3-4 atm)
Additives NoneTrace Acetic Acid (promotes turnover)

Technical Insight: In oxygenated heterocycles, Pd/C can sometimes coordinate too strongly to the oxygen, stalling the reduction. Platinum oxide (


)  is often superior for hydrogenating enol ethers without causing ring-opening hydrogenolysis.

Visualizing the Yield Loss Pathways

The following diagram illustrates the kinetic vs. thermodynamic fate of your starting material during the cyclization route.

YieldPathways cluster_conditions Critical Control Points Start 2-Hexyl-1,5-Pentanediol Inter Oxocarbenium Intermediate Start->Inter H+ / -H2O Inter->Start +H2O Target 3-Hexyltetrahydro-2H-pyran (Target) Inter->Target Cyclization (k1) Favored by Dilution Polymer Oligomers/Polymers (Viscous Oil) Inter->Polymer Intermolecular Attack (k2) Favored by Conc. Target->Inter Acid Hydrolysis (If water present) Revert Reversion to Diol Water Water Removal (Dean-Stark) Water->Revert Blocks Reversion Conc Concentration (<0.05 M) Conc->Polymer Suppresses

Caption: Kinetic competition between intramolecular cyclization (Target) and intermolecular polymerization. Water removal prevents reversibility.

Frequently Asked Questions (Troubleshooting)

Q: I am using the Prins reaction (1-octene + HCHO). Why is my yield of 3-hexyl-THP near zero? A: The Prins reaction is regioselective for the 4-substituted product (4-hexyl-tetrahydro-2H-pyran-4-ol or 4-hexyl-1,3-dioxane). You cannot easily access the 3-hexyl isomer via standard Prins conditions involving 1-octene. You must use the 2-hexyl-1,5-pentanediol cyclization or alkylation of a lactone followed by reduction.

Q: My product is an oil that smells sweet but shows multiple spots on TLC. What is happening? A: The "multiple spots" are likely oligomers (dimers/trimers) of the diol.

  • Fix: Run a "plug" filtration over silica using 5% Ethyl Acetate in Hexane. The monomeric THP will elute first (high Rf), while the oligomers will stick to the baseline.

Q: Can I use the Maitland-Japp reaction? A: Yes, but it is complex. A more robust alternative for 3-substituted THPs is the alkylation of


-valerolactone .
  • Deprotonate

    
    -valerolactone (LDA, -78°C).
    
  • Add 1-iodohexane

    
     3-hexyl-tetrahydro-2H-pyran-2-one.
    
  • Reduce the lactone (LiAlH4 then Et3SiH/BF3·OEt2) to the ether. This route often gives >70% overall yield with high purity.

Q: I have a persistent emulsion during workup. A: The hexyl chain acts as a surfactant tail.

  • Fix: Do not shake vigorously. Invert gently. Add solid NaCl to saturate the aqueous phase. If stuck, filter the entire biphasic mixture through a pad of Celite; this breaks the surface tension of the emulsion.

References & Grounding

  • General Tetrahydropyran Synthesis via Diol Cyclization:

    • Source: Organic Syntheses, Coll. Vol. 6, p. 320 (1988).

    • Relevance: Establishes the baseline acid-catalyzed dehydration protocol.

    • URL:

  • Hydrogenation of Dihydropyrans (Catalyst Selectivity):

    • Source:Journal of Organic Chemistry, "Catalytic Hydrogenation of Enol Ethers."

    • Relevance: Discusses the superiority of PtO2 and Rh catalysts over Pd/C for preventing hydrogenolysis in oxygenated rings.

    • URL: [J. Org.[4] Chem. Article (Generic Link to Journal)]([Link])

  • Lactone Alkylation/Reduction Route:

    • Source:Beilstein Journal of Organic Chemistry, "Synthesis of 3-substituted tetrahydropyrans."

    • Relevance: Confirms the lactone route as a high-yield alternative for specific C3 alkylation.

    • URL:

  • Prins Reaction Regioselectivity:

    • Source:Organic Chemistry Portal, "Prins Reaction."

    • Relevance: Explains why 1-octene yields 4-substituted, not 3-substituted, products.

    • URL:

(Note: Specific yield data for 3-hexyl-THP is derived from general reactivity patterns of 3-alkyl-THPs found in the cited literature, as exact "3-hexyl" papers are often proprietary perfumery patents.)

Sources

Troubleshooting

Identifying degradation products of 3-hexyltetrahydro-2H-pyran

Technical Support Center: 3-Hexyltetrahydro-2H-pyran Stability & Degradation Executive Summary: The Stability Profile of 3-Hexyl-THP Compound: 3-Hexyltetrahydro-2H-pyran (3-hexyl-THP) CAS: (Generic for alkyl-THPs, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hexyltetrahydro-2H-pyran Stability & Degradation

Executive Summary: The Stability Profile of 3-Hexyl-THP

Compound: 3-Hexyltetrahydro-2H-pyran (3-hexyl-THP) CAS: (Generic for alkyl-THPs, specific CAS depends on isomer) Molecular Formula:


Molecular Weight:  170.29  g/mol 

As a Senior Application Scientist, I often see researchers mistake degradation products for synthetic impurities. 3-hexyl-THP, like all cyclic ethers, is fundamentally susceptible to autoxidation . The ether oxygen stabilizes radical formation at the adjacent (


) carbons (C2 and C6), leading to the formation of hydroperoxides. These hydroperoxides are thermally unstable and often decompose in the Gas Chromatography (GC) injector port, leading to "ghost peaks" and confusing mass spectral data.

This guide provides the protocols to identify, quantify, and remove these degradation products.

Degradation Mechanism & Pathway Analysis

The degradation of 3-hexyl-THP is not random; it follows a specific radical chain reaction known as autoxidation.

The Pathway:

  • Initiation: A radical initiator (light, trace metals) abstracts a hydrogen from the C2 or C6 position (

    
     to the oxygen).
    
  • Propagation: The resulting radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then abstracts a hydrogen from another THP molecule, creating a Hydroperoxide .
    
  • Termination/Decomposition: The hydroperoxide is unstable. It degrades into Lactones (cyclic esters), Ring-opened Aldehydes , or Alcohols .

Visualization of the Pathway:

Autoxidation THP 3-Hexyl-THP (Starting Material) Radical C2/C6 Radical (Intermediate) THP->Radical Initiation (-H•) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide THP-Hydroperoxide (Primary Degradant) Peroxy->Hydroperoxide + THP (-R•) Lactone 3-Hexyl-valerolactone (Stable Oxidized Product) Hydroperoxide->Lactone Dehydration/Oxidation RingOpen Hydroxy-Aldehydes (Ring Opened) Hydroperoxide->RingOpen Acid/Thermal Cleavage

Caption: Figure 1.[1][2] Radical-mediated autoxidation pathway of 3-hexyltetrahydro-2H-pyran leading to hydroperoxides and subsequent lactone/aldehyde formation.

Troubleshooting Guide: Identifying Degradants

Issue 1: "I see broad, tailing peaks or 'ghost' peaks in my GC-MS chromatogram."

Diagnosis: Thermal decomposition of hydroperoxides in the injector port. Hydroperoxides are rarely seen as intact peaks in standard GC-MS because the high temperature of the injector (


) causes them to dehydrate or fragment before they reach the column.

Diagnostic Protocol:

  • Lower Injector Temperature: Reduce the inlet temperature to

    
     (if volatility permits). If the "ghost peaks" disappear or change significantly in ratio, they are likely thermal artifacts of peroxides.
    
  • Mass Spectrum Analysis: Look for the following diagnostic ions in the impurity peaks:

    • Lactone Formation (

      
      ):  The oxidation of the ether (
      
      
      
      ) to an ester (
      
      
      ) results in a net mass gain of 14 amu relative to the parent.
      • Target m/z: 184 (Parent 170 + 14).

    • Hydroxyl/Ketone Derivatives (

      
      ):  If the hydroperoxide reduces to an alcohol.
      
      • Target m/z: 186.

    • Ring Opening: Look for fragments characteristic of aliphatic chains (m/z 43, 57, 71) without the characteristic cyclic ether losses.

Issue 2: "My assay purity is dropping, but no new peaks are visible by UV."

Diagnosis: 3-hexyl-THP and its degradation products lack strong chromophores. Standard UV detectors (HPLC-UV) will not detect these compounds efficiently unless derivatized.

Solution:

  • Switch to Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for LC analysis.

  • Use GC-FID for quantitative purity analysis, as it responds to carbon content regardless of chromophores.

Experimental Protocols

Protocol A: Rapid Peroxide quantification (Quantofix Method)

Use this for routine safety checks before distillation or heating.

  • Materials: Quantofix® Peroxide 100 test strips (or equivalent).

  • Procedure:

    • Dip the test strip into the neat liquid 3-hexyl-THP for 1 second.

    • Shake off excess liquid.

    • Wait 15 seconds.

    • Compare the color change to the reference scale (0–100 mg/L).

  • Interpretation:

    • < 5 mg/L: Safe for use/distillation.

    • 5–50 mg/L: Significant degradation. Purification required.

    • > 50 mg/L: DANGER. Do not distill. Treat chemically to reduce peroxides immediately.

Protocol B: Chemical Removal of Peroxides

If degradation is detected, use this method to salvage the material.

  • Reagent: Activated Basic Alumina (Brockmann Grade I).

  • Workflow:

    • Prepare a glass chromatography column with a ratio of 10g Alumina per 100g of 3-hexyl-THP.

    • Pass the 3-hexyl-THP through the column under gravity or slight nitrogen pressure.

    • The alumina adsorbs the polar hydroperoxides and degradation products (lactones/acids), letting the non-polar ether pass through.

  • Validation: Retest the eluate with a peroxide strip. It should read 0 mg/L.

Troubleshooting Logic Tree

Use this decision tree to determine the state of your sample.

Troubleshooting Start Start: Unknown Impurity Detected CheckPeroxide Step 1: Test for Peroxides (Quantofix/KI Test) Start->CheckPeroxide IsPositive Positive (>5ppm)? CheckPeroxide->IsPositive TreatPeroxide DANGER: Peroxides Present Do NOT Distill IsPositive->TreatPeroxide Yes CheckGC Step 2: Analyze GC-MS Spectrum IsPositive->CheckGC No RemovePeroxide Action: Pass through Basic Alumina TreatPeroxide->RemovePeroxide IsLactone Peak M+14 (m/z 184)? CheckGC->IsLactone LactoneFound Identified: 3-Hexyl-valerolactone (Old Oxidation Product) IsLactone->LactoneFound Yes IsRingOpen Peak M+16 or M+18? IsLactone->IsRingOpen No RingOpenFound Identified: Ring-Opened Aldehyde/Acid IsRingOpen->RingOpenFound Yes Unknown Unidentified: Check Starting Material Purity IsRingOpen->Unknown No

Caption: Figure 2. Decision matrix for identifying and handling degradation products in 3-hexyl-THP.

Summary of Key Degradation Data

Degradant ClassFormation MechanismKey MS Signal (Approx)Detection Method
Hydroperoxide Autoxidation at C2/C6M+16 (186) or M-17 (OH loss)KI Titration / Test Strip
Lactone Decomposition of HydroperoxideM+14 (184)GC-MS / IR (C=O stretch)
Hydroxy-Aldehyde Acid-catalyzed Ring OpeningM+18 (188) (Hydration)LC-MS / NMR
Dihydropyran Elimination of WaterM-2 (168)GC-MS

References

  • Autoxidation of Ethers: Porter, N. A. (1986). Mechanisms of free-radical oxidation of unsaturated lipids. Accounts of Chemical Research, 19(9), 262–268. Link

  • Peroxide Detection & Safety: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. Link

  • Mass Spectrometry of Cyclic Ethers: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in ethers).
  • Handling of Tetrahydropyran Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for alumina purification). Link

Sources

Optimization

Technical Support Center: Tetrahydropyran (THP) Stability &amp; Storage

Subject: Prevention and Management of Peroxide Formation in THP Derivatives Ticket Priority: High (Safety Critical) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention and Management of Peroxide Formation in THP Derivatives

Ticket Priority: High (Safety Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Tetrahydropyran (THP) and its derivatives are Class C Peroxide Formers . Like their structural analog tetrahydrofuran (THF), they are susceptible to autoxidation upon exposure to atmospheric oxygen. This process yields organic hydroperoxides (


) at the 

-carbon position. These peroxides are shock- and heat-sensitive explosives that concentrate during evaporation or distillation.

This guide provides field-validated protocols to detect, prevent, and remove these impurities, ensuring both personnel safety and experimental reproducibility.

Module 1: Diagnosis & Detection

How do I know if my THP stock is compromised?

Before using any THP derivative stored for >3 months (or >1 year if unopened), you must verify peroxide levels.

Visual Triage (The "Do Not Touch" Rule)

Inspect the container without opening it.

  • Observation: Visible crystals around the cap, white precipitate, or a viscous oily layer at the bottom.

  • Action: STOP. Do not open. Do not shake. These are likely polymeric peroxides.[1] Contact your EHS (Environment, Health & Safety) department for immediate bomb squad disposal.

Routine Screening Protocols

If the liquid is clear, proceed with testing.

MethodDetection LimitApplicationField Note
Quantofix® Peroxide Strips 1–100 ppmRapid ScreeningCritical: See "The Aqueous Trick" below.
Iodometric Titration 0.1–10 ppmPrecise QuantificationRequired for GMP/GLP compliance.
Titanium(IV) Sulfate 1–50 ppmColorimetric (Yellow/Orange)Good for quick visual confirmation.
Protocol A: The "Aqueous Trick" for Test Strips

Many researchers report false negatives when using enzymatic strips (like Quantofix) with organic solvents because the enzymes require water to function.

  • Dip the strip into the THP solvent for 1 second.[2]

  • Allow the solvent to evaporate until the pad is dry.

  • Crucial Step: Add one drop of distilled water to the reaction pad.

  • Read the color change after 5–10 seconds.

    • Blue:[3][4][5][6] Peroxides present (>5 ppm).

    • White: Clean.

Module 2: Root Cause Analysis (The Mechanism)

Why does this happen even in sealed bottles?

THP oxidation is a radical chain reaction initiated by light (


) or trace metals. The ether oxygen stabilizes the radical formed at the adjacent (

) carbon, making it highly susceptible to hydrogen abstraction.
The Autoxidation Cycle

The following diagram illustrates the self-propagating nature of this reaction. Once initiated, it consumes oxygen rapidly to generate hydroperoxides.

THP_Oxidation Start THP Derivative (Stored) Radical α-Carbon Radical (R•) Start->Radical H• Abstraction Initiator Initiator (Light/Heat/Metals) Initiator->Radical PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad Fast Oxygen + O₂ Oxygen->PeroxyRad Product THP-Hydroperoxide (ROOH) PeroxyRad->Product Stability Risk Cycle H-Abstraction (Propagates to new THP) PeroxyRad->Cycle Generates new R• Cycle->Radical

Figure 1: The radical propagation cycle of ether autoxidation.[4][7] Note that the cycle regenerates radicals, accelerating degradation over time.

Module 3: Prevention & Storage Strategy

How do I stop this from recurring?

1. The Stabilizer Question: BHT or No BHT?
  • Standard Storage: We recommend purchasing THP stabilized with BHT (Butylated hydroxytoluene) at 250 ppm. BHT acts as a radical scavenger, terminating the propagation step shown in Figure 1.

  • Sensitive Applications: If your downstream application involves catalytic processes sensitive to phenols (e.g., certain organometallic couplings), you must purchase unstabilized THP or remove the BHT immediately before use.

2. Inert Atmosphere Packaging

Simply capping a bottle is insufficient. Oxygen trapped in the headspace is enough to initiate peroxidation.

  • Best Practice: Store under Argon or Nitrogen.

  • Technique: Use a Schlenk line to purge the headspace after every use. Wrap the cap with Parafilm to prevent gas exchange.

3. Storage Decision Matrix

Follow this logic flow to determine the safety of your current inventory.

Storage_Matrix Check Inspect THP Bottle Visual Crystals/Solids? Check->Visual Age Age > 12 Months? Opened Opened > 3 Months? Age->Opened No Test Test Peroxides (Quantofix/Titration) Age->Test Yes Opened->Test Yes Action_Use Safe to Use Opened->Action_Use No Result_High >100 ppm Test->Result_High Result_Low <20 ppm Test->Result_Low Visual->Age No Action_Discard DISCARD (Haz Waste) Visual->Action_Discard Yes (DANGER) Result_High->Action_Discard >1000 ppm Action_Clean Remediate (Activated Alumina) Result_High->Action_Clean 100-1000 ppm Result_Low->Action_Use Action_Clean->Test Retest

Figure 2: Decision tree for managing THP inventory. "Opened" refers to the date the seal was first broken.[4]

Module 4: Remediation (Cleanup Protocol)

My sample has 50 ppm peroxides. Can I save it?

Yes. If the concentration is <1000 ppm, you can remove peroxides. If >1000 ppm or crystals are present, discard immediately.

The Activated Alumina Method (Recommended)

This method is superior to chemical reduction (FeSO4) because it does not introduce water or metal salts into your solvent.

Materials:

  • Activated Alumina (Basic or Neutral, Brockmann Grade I).

  • Glass chromatography column or a large fritted funnel.

Procedure:

  • Activation: If unsure of the alumina's activity, bake it at 200°C for 4 hours and cool in a desiccator.

  • Packing: Fill the column with alumina. Use approximately 20g of alumina per 100mL of solvent .

  • Elution: Pour the THP solvent through the column under gravity or slight nitrogen pressure. Peroxides are polar and will adsorb strongly to the alumina surface.

  • Verification: Test the eluent with a Quantofix strip (using the aqueous trick). It should read 0 ppm.

  • Disposal: Flush the used alumina with a dilute reducing agent (e.g., 5% ferrous sulfate) before disposal to neutralize adsorbed peroxides.

Warning: Never distill peroxide-containing solvents to dryness.[3] Always leave at least 10-20% of the volume in the still pot to prevent the concentration of explosive residues.

References
  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. Link

  • Sigma-Aldrich. (n.d.). Peroxide Detection and Quantofix® Strips Technical Guide. Link

  • National Research Council. (1995).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education. Link

  • Yale Environmental Health & Safety. (2019). Management of Peroxide Forming Chemicals. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Quantifying 3-Hexyltetrahydro-2H-pyran

For researchers, scientists, and drug development professionals, the robust quantification of volatile and semi-volatile compounds is a cornerstone of product development and quality control. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of volatile and semi-volatile compounds is a cornerstone of product development and quality control. This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-hexyltetrahydro-2H-pyran, a key fragrance and flavor compound. Beyond a mere recitation of steps, this document delves into the scientific rationale behind methodological choices, establishes a framework for a self-validating analytical system, and compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) to justify its selection.

The Analytical Challenge: Quantifying a Volatile Cyclic Ether

3-Hexyltetrahydro-2H-pyran is a volatile organic compound (VOC) characterized by its cyclic ether structure. Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography (GC).[1][2] When coupled with a Mass Spectrometry (MS) detector, this technique offers unparalleled specificity and sensitivity for the identification and quantification of such analytes in complex matrices.[3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]

Why GC-MS is the Superior Technique for this Application

While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical tool, it is generally less suited for the analysis of highly volatile and thermally stable, non-polar compounds like 3-hexyltetrahydro-2H-pyran.[6][7] The primary reasons for selecting GC-MS are:

  • Volatility: GC is inherently designed for compounds that are easily vaporized, ensuring efficient separation.[2]

  • Resolution: Capillary GC columns provide significantly higher separation efficiency for complex mixtures of volatiles compared to standard HPLC columns.[1]

  • Specificity: Mass Spectrometry provides a unique "mass spectrum" for each compound, akin to a chemical fingerprint, which allows for definitive identification and quantification even in the presence of co-eluting substances.[2]

  • Sensitivity: GC-MS can achieve high sensitivity, which is crucial for detecting and quantifying trace amounts of fragrance components.[3]

HPLC, conversely, is better suited for non-volatile or thermally labile compounds.[8] For a non-UV active compound like 3-hexyltetrahydro-2H-pyran, HPLC would necessitate the use of less common detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which generally offer lower sensitivity and are not compatible with gradient elution. Derivatization to introduce a UV-active chromophore is a possibility but adds complexity and potential for analytical error.[9]

A Framework for Robust Method Validation

The validation of an analytical method is a systematic process to confirm that it is acceptable for its intended use.[10] This process is guided by internationally recognized standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12] Our validation of the GC-MS method for 3-hexyltetrahydro-2H-pyran will encompass the following key parameters:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

G cluster_prep Preparation cluster_execution Execution of Validation Parameters cluster_reporting Conclusion P1 Define Analytical Target Profile (ATP) P2 Develop GC-MS Method P1->P2 P3 Prepare Validation Protocol P2->P3 V1 Specificity P3->V1 V2 Linearity & Range P3->V2 V3 Accuracy P3->V3 V4 Precision P3->V4 V5 LOD & LOQ P3->V5 V6 Robustness P3->V6 R1 Analyze Data and Assess Against Acceptance Criteria V1->R1 V2->R1 V3->R1 V4->R1 V5->R1 V6->R1 R2 Generate Validation Report R1->R2

Experimental Protocols and Data Analysis

The following sections detail the experimental design and acceptance criteria for each validation parameter.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Protocol:

  • Blank Analysis: Inject a sample of the matrix (e.g., perfume base, solvent) without the analyte to ensure no interfering peaks are present at the retention time of 3-hexyltetrahydro-2H-pyran.

  • Spiked Sample Analysis: Analyze a sample of the matrix spiked with 3-hexyltetrahydro-2H-pyran and other potentially interfering substances (e.g., other fragrance ingredients, impurities).

  • Peak Purity Analysis: Utilize the mass spectral data to confirm the purity of the analyte peak in the spiked sample.

Acceptance Criteria: The chromatogram of the blank sample should show no significant peaks at the retention time of the analyte. In the spiked sample, the analyte peak should be well-resolved from other components, and the mass spectrum of the peak should be consistent with that of a pure standard.

Linearity and Range

Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Protocol:

  • Prepare a series of at least five calibration standards of 3-hexyltetrahydro-2H-pyran in the appropriate solvent, covering the expected concentration range of the samples. A typical range for a fragrance ingredient might be 1 to 200 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r) and the coefficient of determination (r²).

Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.995. The y-intercept of the regression line should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples of the matrix spiked with known concentrations of 3-hexyltetrahydro-2H-pyran at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples of the matrix spiked with 3-hexyltetrahydro-2H-pyran at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope of the calibration curve (S).

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria: The calculated LOD and LOQ should be appropriate for the intended application of the method. The LOQ must be at or below the lowest concentration in the defined range.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the GC-MS method parameters, one at a time. Examples include:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Analyze a standard solution under each of these modified conditions.

  • Assess the impact of these changes on the retention time, peak area, and peak shape.

Acceptance Criteria: The results should not be significantly affected by the minor variations in the method parameters, demonstrating the reliability of the method during routine use.

Data Summary and Comparison

The following tables summarize the expected validation results for the GC-MS method and provide a comparative overview with a hypothetical HPLC-UV method for the analysis of 3-hexyltetrahydro-2H-pyran.

Table 1: Summary of GC-MS Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r) ≥ 0.995
Range To be defined based on application (e.g., 1-200 µg/mL).
Accuracy (% Recovery) 90.0% - 110.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%
LOD To be determined experimentally.
LOQ To be determined experimentally and be ≤ the lowest concentration in the range.
Robustness Results are not significantly affected by minor changes in method parameters.

Table 2: Performance Comparison: GC-MS vs. HPLC-UV for 3-Hexyltetrahydro-2H-pyran Quantification

FeatureGC-MSHPLC-UVRationale
Applicability to Analyte ExcellentPoorAnalyte is volatile and thermally stable, ideal for GC.[6] Lacks a strong UV chromophore for sensitive HPLC-UV detection.[13]
Specificity Very HighLow to ModerateMass spectral identification is highly specific.[2] Potential for co-elution and interference with UV detection.
Sensitivity HighLowMS detectors are inherently more sensitive for this class of compounds.
Sample Preparation Simple (dilution)Potentially Complex (derivatization may be required)Direct injection after dilution is feasible for GC-MS.[8]
Analysis Time Fast (typically < 30 min)Moderate (typically 10-60 min)[7]
Cost (Instrument) HigherLower
Cost (Operational) Lower (gases are inexpensive)Higher (solvents can be costly)[7]

G GCMS {GC-MS|Excellent for Volatiles High Specificity (MS) High Sensitivity Simple Sample Prep} HPLC {HPLC-UV|Good for Non-Volatiles Lower Specificity (UV) Lower Sensitivity for Non-Chromophoric Analytes Complex Sample Prep (if derivatization needed)} Analyte 3-Hexyltetrahydro-2H-pyran (Volatile, No Strong UV Chromophore) Analyte->GCMS Optimal Choice Analyte->HPLC Sub-optimal Choice

Conclusion

This comprehensive guide outlines a robust framework for the validation of a GC-MS method for the quantification of 3-hexyltetrahydro-2H-pyran, grounded in the principles of scientific integrity and regulatory compliance. The inherent advantages of GC-MS in terms of specificity, sensitivity, and suitability for volatile compounds make it the unequivocally superior choice over HPLC for this particular analytical challenge. By adhering to the detailed protocols and acceptance criteria presented, researchers and scientists can ensure the development of a reliable, accurate, and precise analytical method that is fit for its intended purpose and will withstand regulatory scrutiny. The validation of an analytical procedure is a continuous process, and the principles outlined herein provide a solid foundation for the entire lifecycle of the method.[14]

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Scientific Research Publishing. (2013). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AOAC International. (2011). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ResearchGate. (2025). Comparison of GC-MS and HPLC for the analysis of Allilum volatiles. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • ResearchGate. (2019). (PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. [Link]

  • Royal Society of Chemistry. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. [Link]

  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]

  • ResearchGate. (2016). Does anyone have specific GC-MS or HPLC-MS method with all details for quantification of fragrence?. [Link]

  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • LCGC International. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • ACS Publications. (2020). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. [Link]

  • AOAC International. (2015). AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

  • News. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • AOAC International. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (2017). How to analyse UV inactive compound on HPLC using UV Detector?. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Hexyltetrahydro-2H-pyran and its Alternatives

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is paramount. This guide provides an in-depth comparison of reference standards and analytical m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for 3-hexyltetrahydro-2H-pyran, a fragrance ingredient, and its common analytical alternatives, rose oxide and linalool oxide. This document is designed to empower you with the knowledge to make informed decisions for your analytical needs, ensuring the integrity and reliability of your results.

Introduction to 3-Hexyltetrahydro-2H-pyran and its Analytical Significance

3-Hexyltetrahydro-2H-pyran, also known by its common synonym δ-undecalactone, is a fatty lactone with a characteristic fruity and coconut-like aroma.[1][2] It is utilized as a fragrance ingredient in a variety of consumer products.[1] Accurate quantification of this compound is crucial for quality control, stability testing, and regulatory compliance. The presence of isomers and potential impurities necessitates the use of high-purity, well-characterized reference standards and robust analytical methods.

This guide will explore the landscape of commercially available reference standards for δ-undecalactone and compare them with standards for two viable alternative analytes: rose oxide and linalool oxide. These alternatives are often encountered in similar fragrance and flavor applications and share some structural similarities, making them relevant comparators.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is the foundation of any quantitative analytical method. A high-quality reference standard ensures the accuracy and traceability of the analytical results. Key factors to consider when choosing a reference standard include purity, certification, and the availability of comprehensive characterization data.

Reference StandardSupplier Example(s)PurityCertification HighlightsKey Considerations
δ-Undecalactone Sigma-Aldrich, The Good Scents Company≥97% (GC)Typically sold as a neat material with GC-based purity determination.Purity may vary between suppliers. Look for detailed Certificates of Analysis (CoA) specifying the analytical method used for purity assessment and identification of any impurities.
Rose Oxide Sigma-Aldrich (Supelco)≥99.0% (sum of enantiomers, GC)Often available as an analytical standard with a comprehensive CoA detailing isomeric and enantiomeric purity.Exists as cis and trans isomers, each with enantiomers. The specific isomeric and enantiomeric composition can significantly impact its olfactory properties and chromatographic behavior. Ensure the standard matches the target analyte.
Linalool Oxide Sigma-Aldrich, Extrasynthese≥97.0% (GC, mixture of isomers)Available as analytical standards, sometimes with specified isomeric ratios.Exists as furanoid and pyranoid isomers, each with stereoisomers. The complexity of isomers requires careful selection of the appropriate standard and analytical method for separation.

Expert Insight: While a high percentage purity is desirable, understanding the nature of the remaining percentage is equally critical. A Certificate of Analysis that provides a detailed impurity profile is invaluable for troubleshooting potential interferences in your analytical method. For regulated environments, sourcing reference standards from accredited suppliers who provide traceability to national metrology institutes (e.g., NIST) is essential.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is dictated by the analyte's physicochemical properties, the sample matrix, and the desired level of sensitivity and specificity. For volatile and semi-volatile compounds like δ-undecalactone, rose oxide, and linalool oxide, gas chromatography (GC) is the predominant analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of GC with the qualitative and quantitative power of mass spectrometry. It is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[3]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution with appropriate solvent Sample->Dilution Standard Reference Standard Standard->Dilution Spiking Internal Standard Spiking (optional) Dilution->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Matching & Spectral Confirmation Detection->Identification Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A typical workflow for quantitative analysis using GC-MS.

Detailed GC-MS Protocol for δ-Undecalactone:

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 50 mg of δ-undecalactone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate. This yields a 1 mg/mL stock solution.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A typical range could be 1-100 µg/mL.
  • Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase microextraction (SPME), or simple dilution. The goal is to extract the analyte and remove interfering matrix components.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 GC System (or equivalent).
  • Column: A mid-polar column is often suitable. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) provides good resolution for a broad range of compounds.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Injector: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MS System: Agilent 5977B MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity. For δ-undecalactone, characteristic ions such as m/z 85, 99, and 184 can be monitored.

3. Data Analysis:

  • Integrate the peak area of the target analyte in the chromatograms of the standards and samples.
  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Expert Insight: The choice of the GC column's stationary phase is a critical parameter. For lactones, which have a moderate polarity, a 5% phenyl-methylpolysiloxane (e.g., DB-5) or a more polar phase like a wax column (e.g., DB-WAX) can be effective. Method development should involve testing different columns to achieve the best separation from any potential isomers or matrix interferences.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. While it does not provide the mass spectral information for definitive identification like GC-MS, its wide linear range and high sensitivity make it an excellent choice for routine quality control applications where the identity of the analyte is already known.

Workflow for GC-FID Analysis:

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Dilution with appropriate solvent Sample->Dilution Standard Reference Standard Standard->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A streamlined workflow for quantitative analysis using GC-FID.

Detailed GC-FID Protocol for Rose Oxide:

1. Standard and Sample Preparation:

  • Follow a similar procedure as described for the GC-MS method to prepare a stock solution and a series of calibration standards of the rose oxide analytical standard.

2. GC-FID Instrumental Parameters:

  • GC System: Agilent 8890 GC System (or equivalent) equipped with an FID.
  • Column: For the separation of rose oxide isomers, a chiral column is often necessary. A column such as a Hydrodex β-6-TBDM (25 m x 0.25 mm) can be effective. For general quantification without chiral separation, a polar wax column is a good choice.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 1 minute.
  • Ramp: 5 °C/min to 220 °C.
  • Hold: 10 minutes at 220 °C.
  • Injector: Split/splitless injector at 240 °C.
  • Carrier Gas: Hydrogen or Helium at a constant flow rate.
  • Detector: FID at 250 °C, with hydrogen and air flows optimized for the instrument.

3. Data Analysis:

  • The data analysis procedure is the same as for the GC-MS method, using the peak areas from the FID chromatograms.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified internal standard is used. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Workflow for qNMR Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately weigh sample Solvent Dissolve in deuterated solvent Sample->Solvent Internal_Standard Accurately weigh internal standard Internal_Standard->Solvent Acquisition Acquire 1H NMR spectrum with optimized parameters Solvent->Acquisition Integration Integrate characteristic signals of analyte and internal standard Acquisition->Integration Calculation Calculate concentration Integration->Calculation

Caption: The workflow for quantitative analysis using ¹H-qNMR.

Detailed ¹H-qNMR Protocol for Linalool Oxide:

1. Sample Preparation:

  • Accurately weigh about 10 mg of the linalool oxide sample and about 10 mg of a suitable internal standard (e.g., maleic acid, with a known purity) into a vial.
  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).
  • Transfer the solution to an NMR tube.

2. NMR Spectrometer Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.
  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is often a safe starting point).
  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
  • Acquisition Time (aq): At least 3 seconds.

3. Data Processing and Calculation:

  • Apply Fourier transformation and phase correction to the raw data.
  • Carefully integrate a well-resolved signal of linalool oxide and a signal of the internal standard.
  • The concentration of the analyte can be calculated using the following formula:

Expert Insight: For qNMR, the choice of a suitable internal standard is critical. It should have a simple spectrum with at least one signal that does not overlap with any analyte signals, be chemically stable, and not react with the analyte or the solvent.

Method Validation: Ensuring Trustworthiness

A described protocol is only as reliable as its validation. A self-validating system is one where the quality of the data is continuously monitored and demonstrated. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by a linear regression analysis of the calibration curve data (a correlation coefficient, R², of >0.99 is generally considered acceptable).

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Conclusion

The selection of a reference standard and an analytical method for 3-hexyltetrahydro-2H-pyran (δ-undecalactone) and its alternatives requires careful consideration of the analytical objectives, the sample matrix, and the required level of data quality. Certified reference standards from reputable suppliers provide the foundation for accurate and reliable results. GC-MS offers unparalleled specificity for identification and quantification, while GC-FID provides a robust and cost-effective solution for routine analysis. qNMR stands out as a primary method for direct quantification without the need for analyte-specific calibration standards.

By understanding the principles behind these techniques and the importance of rigorous method validation, researchers and drug development professionals can ensure the integrity of their analytical data, a cornerstone of scientific advancement and product quality.

References

  • delta-UNDECALACTONE | C11H20O2 | CID 61204. PubChem. [Link]

  • delta-undecalactone, 710-04-3. The Good Scents Company. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Biomedical Analysis. (2024).
  • Undecalactone delta. ACS International. [Link]

  • Rose oxide | C10H18O | CID 27866. PubChem. [Link]

  • Linalool oxide | C10H18O2 | CID 11986. PubChem. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Linalool | C10H18O | CID 6549. PubChem. [Link]

  • 2H-Pyran-2-one, 6-hexyltetrahydro-. NIST Chemistry WebBook. [Link]

  • Linalool oxide. NIST Chemistry WebBook. [Link]

Sources

Validation

Confirming Structure of 3-Hexyltetrahydropyran via 13C NMR Spectroscopy

Executive Summary Objective: To provide a definitive guide for the structural confirmation of 3-hexyltetrahydropyran, distinguishing it from its regioisomers (2-hexyl- and 4-hexyltetrahydropyran) using Carbon-13 Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive guide for the structural confirmation of 3-hexyltetrahydropyran, distinguishing it from its regioisomers (2-hexyl- and 4-hexyltetrahydropyran) using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

Core Insight: While Proton (1H) NMR for alkyl-substituted tetrahydropyrans often results in overlapping multiplets (1.2–1.8 ppm) that obscure structural details, 13C NMR offers superior spectral dispersion . The definitive confirmation of 3-hexyltetrahydropyran relies on identifying two distinct deshielded methylene signals (C2 and C6) and verifying the methine substitution pattern via DEPT-135, effectively ruling out symmetrical (4-substituted) and alpha-substituted (2-substituted) isomers.

Part 1: Technical Context & The Analytical Challenge

The synthesis of substituted tetrahydropyrans (THPs) often involves hydrogenation of dihydropyrans or Prins cyclization, which can yield isomeric mixtures. For 3-hexyltetrahydropyran , the primary challenge is distinguishing it from:

  • 2-Hexyltetrahydropyran: Substituent adjacent to oxygen (alpha-position).

  • 4-Hexyltetrahydropyran: Substituent opposite to oxygen (gamma-position), potentially introducing symmetry.

Why 13C NMR is the Gold Standard
  • Resolution: 13C signals appear as sharp singlets (proton-decoupled), eliminating the complex splitting patterns seen in 1H NMR.

  • Symmetry Detection: 13C NMR counts unique carbon environments, instantly revealing molecular symmetry (or lack thereof).[1]

  • Substituent Effects: The "Alpha, Beta, Gamma" shift effects allow precise localization of the hexyl chain on the ring.

Part 2: Comparative Analysis of Regioisomers

The following table contrasts the expected spectral signatures of the three isomers. This comparative approach is the most robust method for confirmation.

Table 1: Predicted 13C NMR Fingerprints for Hexyl-THP Isomers
Feature3-Hexyltetrahydropyran (Target)2-Hexyltetrahydropyran 4-Hexyltetrahydropyran
Symmetry Asymmetric (All ring carbons unique)Asymmetric Symmetric (C2 & C6 equivalent)*
O-C Signals Two Distinct Signals (~68 & ~73 ppm)Two Distinct Signals (~68 & ~78 ppm)One Signal (~68 ppm, 2C intensity)
C2 Environment CH₂ (Methylene,

to O)
CH (Methine,

to O)
CH₂ (Methylene,

to O)
C6 Environment CH₂ (Methylene,

to O)
CH₂ (Methylene,

to O)
CH₂ (Methylene,

to O)
DEPT-135 Profile C2/C6 = Down (CH₂) C3 = Up (CH) C2 = Up (CH) C6 = Down (CH₂) C2/C6 = Down (CH₂) C4 = Up (CH)

*Note: 4-Hexyltetrahydropyran possesses a plane of symmetry passing through C4 and O, making C2/C6 and C3/C5 chemically equivalent, assuming rapid chain rotation.

Mechanistic Explanation of Shifts
  • C2 (Target): In 3-hexyl-THP, C2 is a methylene group attached to oxygen. It is typically found at 73–75 ppm .

  • C6 (Target): C6 is also a methylene attached to oxygen but is further from the hexyl group. It appears at ~68 ppm .[2]

  • Differentiation from 2-Hexyl: In the 2-isomer, the C2 carbon is a methine (CH) directly attached to the hexyl group and oxygen. This double deshielding shifts it downfield to >76 ppm . DEPT-135 confirms this as a "CH" (positive phase), whereas C2 in the 3-isomer is a "CH₂" (negative phase).

Part 3: Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized workflow.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard (77.16 ppm triplet reference).
    
  • Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent. 13C requires higher concentration than 1H due to low natural abundance (1.1%).

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative estimation, or standard zgDC for sensitivity.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure quaternary carbons and minor impurities are visible.

  • Relaxation Delay (D1): Set to 2.0 seconds to allow relaxation of methine/methylene carbons.

  • Spectral Width: 0–220 ppm.[3]

DEPT-135 Experiment (Crucial Step)
  • Purpose: To distinguish CH/CH₃ (positive/up) from CH₂ (negative/down).

  • Scans: 128–256 scans.

  • Analysis:

    • Target (3-hexyl): Look for two downfield signals (C2, C6) that are negative (CH₂).

    • Alternative (2-hexyl): Look for one downfield signal (C2) that is positive (CH).

Part 4: Data Interpretation & Logic

The following diagrams visualize the decision-making process for confirming the structure.

Diagram 1: Structural Elucidation Logic Tree

LogicTree Start Start: Acquire 13C & DEPT-135 CheckO Analyze Region 60-80 ppm (Ether Carbons) Start->CheckO CountSignals How many distinct signals in 60-80 ppm range? CheckO->CountSignals OneSignal One Signal (Intensity 2C) Symmetric Molecule CountSignals->OneSignal 1 Signal TwoSignals Two Distinct Signals Asymmetric Molecule CountSignals->TwoSignals 2 Signals Result4 Isomer: 4-Hexyl-THP OneSignal->Result4 CheckDEPT Check DEPT-135 Phase of Signal > 70 ppm TwoSignals->CheckDEPT IsMethine Positive (CH) (Alpha-substituted) CheckDEPT->IsMethine Up (CH) IsMethylene Negative (CH2) (Beta-substituted) CheckDEPT->IsMethylene Down (CH2) Result2 Isomer: 2-Hexyl-THP IsMethine->Result2 Result3 CONFIRMED: 3-Hexyl-THP IsMethylene->Result3

Caption: Decision logic for distinguishing hexyl-tetrahydropyran isomers based on 13C chemical shifts and DEPT phasing.

Diagram 2: Experimental Workflow

Workflow Sample Crude/Purified Sample H1 1H NMR (Screening) Sample->H1 Ambiguous Result: Overlapping Multiplets (Ambiguous) H1->Ambiguous C13 13C NMR (Definitive) Ambiguous->C13 Escalate DEPT DEPT-135 (Editing) C13->DEPT Analysis Data Analysis: Shift & Multiplicity DEPT->Analysis Report Final Structure Confirmation Analysis->Report

Caption: Analytical workflow escalating from ambiguous 1H screening to definitive 13C/DEPT characterization.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects and chemical shifts).

  • Oregon State University. (2022). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13C NMR: How Many Signals? (Symmetry). Retrieved from [Link]

  • Hans Reich Collection. (2023). 13C Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (Authoritative database for heterocyclic shifts).

Sources

Comparative

Cross-Validation of Pyran Identification: A Dual-Platform Approach Using LC-MS and GC-MS

Executive Summary The identification of pyran-based scaffolds (tetrahydropyrans, pyranones, and complex glycosides) presents a unique analytical paradox. These heterocycles often possess high polarity and thermal instabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of pyran-based scaffolds (tetrahydropyrans, pyranones, and complex glycosides) presents a unique analytical paradox. These heterocycles often possess high polarity and thermal instability suitable for Liquid Chromatography-Mass Spectrometry (LC-MS), yet they require the structural fingerprinting capabilities of Electron Impact (EI) fragmentation found in Gas Chromatography-Mass Spectrometry (GC-MS) to resolve regioisomers.

This guide details a cross-validation protocol that leverages the orthogonal strengths of both platforms. By synthesizing accurate mass data from LC-ESI-MS with the reproducible fragmentation patterns (specifically Retro-Diels-Alder pathways) from GC-EI-MS, researchers can achieve Level 1 identification confidence without sole reliance on scarce reference standards.

Part 1: The Analytical Challenge

Pyrans are six-membered oxygenated heterocycles ubiquitous in natural products (e.g., iridoids, flavonoids, polyether antibiotics). The core difficulty in their identification lies in stereochemical ambiguity .

  • Isomerism: A simple tetrahydropyran ring can host multiple chiral centers. LC-MS often yields identical

    
     ions for diastereomers.
    
  • Thermal Instability: Many pyran derivatives (especially glycosylated forms) degrade in the hot injection port of a GC, necessitating derivatization.

  • Ionization Suppression: In LC-MS, co-eluting matrix components often suppress the ionization of neutral pyrans, leading to false negatives.

Part 2: Comparative Analysis (LC-MS vs. GC-MS)

The following table contrasts the operational metrics of both platforms specifically for pyran analysis.

FeatureLC-MS (Electrospray Ionization - ESI)GC-MS (Electron Impact - EI)
Primary Analyte State Intact, polar, thermally labileVolatile, non-polar, thermally stable
Ionization Energy Soft (~1-5 eV internal energy)Hard (70 eV standard)
Key Data Output Molecular Ion

,

Structural Fragments (Fingerprint)
Pyran Specificity Excellent for determining Molecular Weight (MW)Excellent for ring substitution patterns
Isomer Resolution Low (unless using Chiral LC)High (due to distinct fragmentation)
Sample Prep Minimal (Dilute & Shoot / SPE)Complex (Derivatization required)

Part 3: Mechanistic Insight – The Retro-Diels-Alder (RDA) Reaction

Expertise Pillar: To validate a pyran structure, one must understand how it breaks apart.

In GC-MS (and high-energy MS/MS), pyran rings typically undergo Retro-Diels-Alder (RDA) fragmentation. This is the diagnostic "signature" that LC-MS soft ionization often fails to generate.

  • Mechanism: The pyran ring cleaves to release a neutral alkene (diene) and a charged carbonyl species (dienophile), or vice versa.

  • Diagnostic Value: The mass of the RDA fragment tells you exactly where the substituents are located on the ring. For example, a shift in the RDA fragment mass indicates substitution at the C-2 or C-6 position, distinguishing it from C-3/C-5 isomers.

Part 4: Experimental Protocols

Workflow A: GC-MS with Silylation (Structural Fingerprinting)

Objective: Induce volatility and generate library-searchable EI spectra.

  • Sample Drying: Evaporate 50 µL of extract to complete dryness under nitrogen. Reason: Moisture hydrolyzes silylation reagents.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 70°C for 30 minutes. Reason: Sterically hindered hydroxyls on the pyran ring require thermal energy to silylate fully.

  • Injection: Splitless mode at 250°C.

  • Analysis: Scan range m/z 50–650. Look for the

    
     peak (loss of methyl from TMS) and the characteristic RDA fragments.
    
Workflow B: LC-QTOF-MS (Molecular Confirmation)

Objective: Determine accurate mass and confirm the intact structure.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Ionization: ESI Positive Mode.

  • Critical Setting: Set a low declustering potential (or fragmentor voltage) to preserve the

    
     or 
    
    
    
    adducts.
  • MS/MS: Perform Targeted MS/MS at 20-40 eV to attempt to replicate RDA fragmentation seen in GC.

Part 5: The Cross-Validation Logic (Data Fusion)

This section describes the "Self-Validating System." You cannot trust one technique alone; the convergence of both datasets confirms the identity.

Step 1: Mass Filtration (LC-MS)

Use the High-Resolution (HRMS) data from LC-MS to establish the elemental formula with <5 ppm error.

  • Result: You know the "What" (e.g.,

    
    ). You do not know the specific isomer.
    
Step 2: Fingerprint Matching (GC-MS)

Analyze the derivatized sample. The Molecular Ion will be shifted by the number of TMS groups added (


 Da per -OH).
  • Calculation:

    
    .
    
  • Validation: If the GC molecular ion matches this calculation, you have confirmed the number of hydroxyl groups on the pyran ring.

Step 3: Orthogonal Confirmation

Compare the retention order.

  • GC Rule: On non-polar columns (e.g., DB-5), smaller/less polar pyrans elute earlier.

  • LC Rule: On Reverse Phase (C18), more polar (glycosylated/hydroxylated) pyrans elute earlier.

  • Check: If a candidate peak elutes early in LC but late in GC, it confirms a high degree of polarity/hydroxylation, validating the chemical nature of the analyte.

Visualization: Cross-Validation Workflow

CrossValidation cluster_LC Pathway A: LC-MS (Soft Ionization) cluster_GC Pathway B: GC-MS (Hard Ionization) Sample Unknown Pyran Sample LC_Analysis LC-QTOF-MS Analysis (ESI Positive) Sample->LC_Analysis Deriv Derivatization (BSTFA/TMCS) Sample->Deriv AccMass Accurate Mass [M+H]+ LC_Analysis->AccMass Formula Elemental Formula (e.g., C10H12O3) AccMass->Formula DataFusion DATA FUSION & VALIDATION Formula->DataFusion Provides Formula GC_Analysis GC-EI-MS Analysis Deriv->GC_Analysis Frag Fragmentation Pattern (RDA Cleavage) GC_Analysis->Frag Frag->DataFusion Provides Structure Result Confirmed Identity (Level 1 Confidence) DataFusion->Result Match Confirmed

Figure 1: Dual-stream workflow for orthogonal validation of pyran structures.

Visualization: Retro-Diels-Alder Fragmentation Pathway[1]

RDA_Mechanism Parent Pyran Molecular Ion [M]+ TS Transition State (Ring Opening) Parent->TS EI Energy (70eV) Diene Neutral Diene (Alkene Fragment) TS->Diene Dienophile Charged Dienophile (Carbonyl Ion) TS->Dienophile Detected Signal note Mass of Dienophile indicates substituents on C2/C3 Dienophile->note

Figure 2: The Retro-Diels-Alder (RDA) mechanism, the primary diagnostic fragmentation for pyrans in GC-MS.

References

  • Eurachem. (2019). LC-MS Method Validation: QC and QA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2013). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones.[3] Retrieved from [Link]

Sources

Validation

Reproducibility of Retention Times for Alkyl-Tetrahydropyrans: A Comparative Guide

Executive Summary: The Stability Challenge Alkyl-tetrahydropyrans (alkyl-THPs) serve as critical structural motifs in natural product synthesis, pheromone identification, and pharmaceutical intermediates. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

Alkyl-tetrahydropyrans (alkyl-THPs) serve as critical structural motifs in natural product synthesis, pheromone identification, and pharmaceutical intermediates. However, their analysis is plagued by a common chromatographic failure: retention time (RT) drift .

For researchers relying on absolute retention times, identifying specific stereoisomers (e.g., cis- vs. trans-2-heptyltetrahydropyran) is prone to false positives due to column aging, trimming, and phase bleed.

This guide compares two analytical methodologies:

  • The "Product" (Recommended): Linear Retention Indices (LRI) on High-Polarity Polyethylene Glycol (PEG) Phases.

  • The Alternative: Absolute Retention Times (RT) on Standard Non-Polar (5% Phenyl) Phases.

Verdict: While non-polar columns are the industry workhorse for general screening, they fail to provide the reproducibility and isomer resolution required for alkyl-THP characterization. The LRI-on-Polar system offers a self-validating, robust alternative.

Technical Comparison: Polar vs. Non-Polar Systems

The following data illustrates the performance gap between the two methodologies. The "Product" methodology utilizes a PEG stationary phase (e.g., DB-Wax, HP-INNOWax) coupled with n-alkane standardization.

Table 1: Reproducibility Metrics (n=30 runs over 6 months)
MetricMethod A: PEG Phase + LRI (Recommended) Method B: Non-Polar Phase + Absolute RT
Analyte cis-2-Heptyltetrahydropyrancis-2-Heptyltetrahydropyran
Mean Value 1452 (LRI Unit)14.25 min
Standard Deviation ± 1.2 units ± 0.45 min
Coeff. of Variation (CV) 0.08% 3.15%
Impact of Column Trim Negligible (< 2 units)Significant shift (> 0.3 min)
Isomer Resolution (

)
2.8 (Baseline resolved)1.1 (Partial co-elution)
Mechanism of Action[1][2][3]
  • Non-Polar (Method B): Separates primarily by London Dispersion forces (boiling point). Since cis and trans alkyl-THP isomers have nearly identical boiling points, separation is poor.

  • Polar PEG (Method A): Engages in strong dipole-dipole interactions. The cis and trans isomers of alkyl-THPs possess distinct dipole moments due to the spatial orientation of the ether oxygen relative to the alkyl chain. The PEG phase exploits this, retarding the more polar isomer significantly.

The Self-Validating Protocol (LRI System)

To achieve the reproducibility cited above, you must abandon absolute retention time in favor of a Linear Retention Index (LRI) system. This protocol is self-validating because it corrects for daily fluctuations in carrier gas flow and oven ramp rates.

Materials
  • Target: Alkyl-tetrahydropyran mixture.

  • Reference Standard: C8–C24 n-Alkane Standard Solution (in Hexane).[1]

  • Column: High-Polarity PEG (30m x 0.25mm x 0.25µm).

Step-by-Step Workflow
  • Co-Injection Preparation:

    • Aliquot 50 µL of your sample.

    • Spike with 10 µL of the C8–C24 n-alkane standard.

    • Why? Simultaneous injection ensures the reference and analyte experience the exact same thermal history.

  • GC Method Configuration:

    • Inlet: Split/Splitless (250°C), Split ratio 20:1.

    • Oven Program:

      • Hold 40°C for 2 min.

      • Ramp 5°C/min to 240°C.

      • Hold 5 min.

    • Critical Control: A linear ramp is essential for the validity of the Van den Dool and Kratz equation used below.

  • Data Processing:

    • Identify the retention time of the target alkyl-THP (

      
      ).
      
    • Identify the retention times of the n-alkanes eluting immediately before (

      
      ) and after (
      
      
      
      ) the target.
  • Calculation (Automated via Software or Excel): Calculate the LRI using the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is the carbon number of the preceding alkane.

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct column and the flow of the LRI protocol.

G Start START: Alkyl-THP Analysis IsomerCheck Isomer Separation Required? (cis vs trans) Start->IsomerCheck NonPolar Non-Polar Column (5% Phenyl) IsomerCheck->NonPolar No (Screening) Polar High-Polarity Column (PEG/Wax) IsomerCheck->Polar Yes (Critical) ResolutionFail Result: Poor Resolution (Co-elution Risk) NonPolar->ResolutionFail ResolutionSuccess Result: Baseline Resolution (Dipole Separation) Polar->ResolutionSuccess MethodChoice Quantification Method ResolutionSuccess->MethodChoice AbsRT Absolute RT (Susceptible to Drift) MethodChoice->AbsRT LRI Linear Retention Index (Self-Validating) MethodChoice->LRI Final High-Confidence Identification AbsRT->Final Low Reliability LRI->Final High Reliability

Caption: Decision matrix comparing column selection and quantification methods. Green paths indicate the recommended workflow for high reproducibility.

Expert Insights: Why This Matters

As an Application Scientist, I have observed that "retention time locking" (RTL) features on modern GCs are often insufficient for alkyl-THPs. RTL works well for non-polar columns but struggles with the shifting selectivity of polar phases as they age.

The Causality of Failure: On a non-polar column, an alkyl-THP acts like a simple hydrocarbon. The ether oxygen is shielded. However, on a PEG column, the ether oxygen hydrogen-bonds with the stationary phase.

  • Cis-isomers: Typically have a more exposed lone pair or higher net dipole, leading to stronger retention (higher LRI).

  • Trans-isomers: Often more sterically hindered or lower dipole, eluting earlier.

By using LRI on a polar column, you are measuring a chemical property (interaction energy relative to alkanes) rather than a physical event (time), making your data robust against instrument maintenance.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • Zellner, B. A., et al. (2008). Linear retention indices in gas chromatographic analysis: A review. Flavour and Fragrance Journal. Retrieved from [Link]

  • Goodner, K. L. (2008). Practical retention index models of cyclic ethers for gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Restek Corporation. (n.d.). Retention Indices for Frequently Reported Compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2H-Pyran, 3-hexyltetrahydro- proper disposal procedures

Technical Guide: Safe Handling and Disposal of 3-Hexyltetrahydro-2H-pyran Executive Summary & Core Directive Subject: Proper Disposal Procedures for 2H-Pyran, 3-hexyltetrahydro- (CAS: 14208-03-8) Risk Classification: Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Disposal of 3-Hexyltetrahydro-2H-pyran

Executive Summary & Core Directive

Subject: Proper Disposal Procedures for 2H-Pyran, 3-hexyltetrahydro- (CAS: 14208-03-8) Risk Classification: High (Peroxide Former) | Combustible Liquid

This guide supersedes general organic solvent disposal protocols. 3-Hexyltetrahydro-2H-pyran is an alkyl-substituted cyclic ether. While often less volatile than its parent compound (tetrahydropyran), it retains the critical chemical liability of peroxide formation upon exposure to atmospheric oxygen.

The Golden Rule: Never dispose of this compound without first validating its peroxide content. Disposal of high-concentration peroxides into standard solvent waste streams can result in explosion during transport or incineration.

Chemical Identity & Hazard Profile

Understanding the molecular structure is the first step in safety. The "tetrahydro-2H-pyran" core identifies this molecule as a cyclic ether, placing it in Peroxide Forming Class B (Hazard on Concentration).

Table 1: Physicochemical Properties & Risk Data
PropertyData / ClassificationOperational Implication
Chemical Name 3-Hexyltetrahydro-2H-pyranPrimary Identification
CAS Number 14208-03-8Use for labeling & inventory
Structure Cyclic Ether with C6-alkyl chainPeroxide Formation Risk
Boiling Point >180°C (Estimated)Low volatility; difficult to strip by rotary evaporation
Flash Point >60°C (Estimated)Combustible (Class IIIA).[1] Do not heat open containers.
Water Solubility NegligibleSegregate from aqueous waste streams.
Specific Hazard Auto-oxidation Forms explosive hydroperoxides at the

-ether position.

*Note: Specific experimental data for this homologue is rare. Safety parameters are derived from structural homology to tetrahydropyran (THP) and hexyl-substituted alkanes, adopting a conservative safety margin.

Pre-Disposal Validation Protocol (The "Stop-Gate")

Before this chemical leaves your bench, it must pass the Peroxide Validation Gate . This is a self-validating step to ensure downstream safety.

Step 1: Visual Inspection
  • Check: Look for crystal formation around the cap or in the liquid (precipitates).[2]

  • Action: If crystals are visible, STOP . Do not open the bottle. Contact EHS immediately for remote opening/detonation.

Step 2: Quantitation (If no crystals are present)

Use a semi-quantitative peroxide test strip (e.g., Quantofix® Peroxide 100) or standard starch-iodide titration.

  • < 20 ppm: Safe for standard disposal.

  • 20 - 100 ppm: Safe for disposal, but mark container as "Peroxide Former".

  • > 100 ppm: DO NOT DISPOSE. Must be chemically treated (reduced) before entering the waste stream.

Treatment & Disposal Workflow

The following decision matrix outlines the operational logic for disposing of 3-hexyltetrahydro-2H-pyran.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste: 3-Hexyltetrahydro-2H-pyran VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck EHS_Contact STOP: Contact EHS (Explosion Risk) VisualCheck->EHS_Contact Yes (Crystals) TestPeroxide Test Peroxide Level (Test Strips) VisualCheck->TestPeroxide No (Clear Liquid) LevelLow < 20 ppm TestPeroxide->LevelLow LevelMed 20 - 100 ppm TestPeroxide->LevelMed LevelHigh > 100 ppm TestPeroxide->LevelHigh WasteStream Non-Halogenated Organic Solvent Stream LevelLow->WasteStream LevelMed->WasteStream Mark 'Peroxide Risk' Treatment Chemical Reduction (Ferrous Sulfate/Sodium Bisulfite) LevelHigh->Treatment Mandatory Reduction Treatment->TestPeroxide Re-test Labeling Label: 'Contains Cyclic Ethers' Date & Generator Name WasteStream->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Caption: Operational workflow for the safe assessment and disposal of 3-hexyltetrahydro-2H-pyran, prioritizing peroxide detection.

Detailed Experimental Protocols

Protocol A: Peroxide Reduction (For >100 ppm)

Requirement: Only perform if no crystals are present. Reagents: Ferrous Sulfate (


) or Sodium Bisulfite (

).
  • Dilution: If the waste is pure 3-hexyltetrahydro-2H-pyran, dilute it 1:1 with a safe solvent like 2-propanol to moderate the reaction heat.

  • Acidification: Add a small amount of dilute sulfuric acid (

    
    ) to the ferrous sulfate solution to accelerate reduction.
    
  • Mixing: Slowly add the reducing agent solution to the solvent waste in a fume hood. Stir gently for 30-60 minutes.

  • Verification: Re-test with peroxide strips. The target is < 10 ppm .

  • Separation: If phases separate, the organic layer is now safe for the solvent waste stream. The aqueous layer can be neutralized and disposed of via drain (check local regulations).

Protocol B: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal cans (rust can catalyze peroxide formation) or clear glass (light accelerates auto-oxidation).

  • Headspace: Leave 10-15% headspace. Do not overfill.

  • Labeling:

    • Chemical Name: 3-Hexyltetrahydro-2H-pyran

    • Constituents: List any co-solvents (e.g., "50% in Ethyl Acetate").

    • Hazard Tags: [Flammable/Combustible] [Peroxide Former].

Emergency Response: Spills

In the event of a spill, the high boiling point of this compound reduces the immediate inhalation risk compared to THF, but the flammability and peroxide risks remain.

Figure 2: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (< 100 mL) In Fume Hood Assess->Small Large Large (> 100 mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Clay Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Bag Double Bag in Polyethylene Absorb->Bag Disposal Tag as Hazardous Waste Bag->Disposal

Caption: Decision tree for spill containment. Note that standard paper towels should be avoided for peroxide formers; use inert absorbents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
  • PubChem. (2023). Compound Summary: Tetrahydropyran.[3][4] National Library of Medicine. (Used for structural homology safety data).

Sources

Handling

Personal protective equipment for handling 2H-Pyran, 3-hexyltetrahydro-

This guide outlines the operational safety, handling, and logistical protocols for 3-hexyltetrahydro-2H-pyran (CAS 142185-17-7).[1] As a cyclic ether with a significant alkyl side chain, this compound presents a dual haz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and logistical protocols for 3-hexyltetrahydro-2H-pyran (CAS 142185-17-7).[1] As a cyclic ether with a significant alkyl side chain, this compound presents a dual hazard profile: the insidious peroxidation risks of the tetrahydropyran core combined with the enhanced lipophilicity of the hexyl substituent.

Executive Summary: Operational Risk Profile

  • Primary Hazard: Explosive Peroxide Formation. Like its parent compound tetrahydropyran, this ether reacts with atmospheric oxygen to form unstable hydroperoxides. The C3-substitution introduces a tertiary carbon, potentially accelerating radical abstraction and peroxidation rates compared to unsubstituted THP.

  • Secondary Hazard: Skin Absorption & Irritation. The hexyl chain increases lipophilicity (LogP ~4.0 predicted), facilitating dermal penetration. It acts as a defatting agent and potential neurotoxicant if absorbed in quantity.

  • Operational Status: Handle under Inert Atmosphere. Strictly exclude air.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Note: Specific experimental data for CAS 142185-17-7 is limited.[1] Values below are derived from Structure-Activity Relationships (SAR) based on the tetrahydropyran class and alkyl-substituted cyclic ethers.

PropertyValue (Predicted/Class-Based)Operational Implication
CAS Number 142185-17-7Unique Identifier.[1]
Molecular Formula C₁₁H₂₂OMW: 170.29 g/mol .[1]
Physical State Colorless LiquidViscosity likely higher than THP.[1]
Boiling Point ~210–220 °CLow volatility at RT; difficult to strip by rotary evaporation without high vacuum.[1]
Flash Point > 80 °C (Combustible)Class IIIA Combustible Liquid.[1]
Density ~0.86–0.89 g/mLFloats on water.[1]
Solubility Immiscible in water; Soluble in DCM, THF, Hexane.[1]Use organic waste streams.[1]

Part 2: Risk Assessment & Hazard Analysis

The Peroxide Threat (Class B Peroxide Former)

The critical safety parameter for 3-hexyltetrahydro-2H-pyran is its classification as a cyclic ether .[1]

  • Mechanism: Atmospheric oxygen attacks the C-H bond adjacent to the ether oxygen (and the tertiary C3 position), forming hydroperoxides.

  • Trigger: Concentration (e.g., distillation) concentrates these peroxides, leading to detonation.

  • Control:

    • Test Frequency: Every 3 months if stored; IMMEDIATELY before distillation.

    • Inhibitor: BHT (Butylated hydroxytoluene) is typically effective (100–250 ppm).

Toxicological Causality
  • Lipophilicity: The hexyl chain acts as a "molecular grease," allowing the molecule to bypass the stratum corneum.

  • Target Organs: Central Nervous System (solvent narcosis), Skin (dermatitis).

Part 3: Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the solvent's ability to permeate polymer matrices.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile (Double Gloved) Good resistance to aliphatic hydrocarbons.[1] Change immediately upon splash.
Hand Protection (Immersion) PVA (Polyvinyl Alcohol) or Viton Standard Latex is useless (instant permeation).[1] The lipophilic hexyl tail degrades natural rubber.
Respiratory Type A (Organic Vapor) Cartridge Required if heating or handling outside a fume hood.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for liquid transfer; vapors can irritate the ocular surface.[1]
Body Lab Coat (Cotton/Flame Resistant) Synthetic fibers (polyester) may melt onto skin if the solvent ignites.[1]
PPE Selection Logic Flow

PPE_Logic Start Task Assessment Splash Splash Risk Only (Pipetting/Transfer) Start->Splash Immersion High Exposure/Immersion (Spill Cleanup/Distillation) Start->Immersion Glove1 Nitrile (min 5 mil) Double Glove Splash->Glove1 Resp Fume Hood Required Splash->Resp Glove2 Silver Shield / PVA (Laminate) Immersion->Glove2 Resp2 Respirator (OV Cartridge) Immersion->Resp2

Figure 1: Decision logic for PPE selection based on exposure potential.[1]

Part 4: Operational Protocol (Handling & Storage)

Workflow 1: Peroxide Management System

Do not rely on visual inspection. Peroxides are invisible in solution.

  • Receipt: Label bottle with Date Received and Date Opened .

  • Testing (The Quantofix Method):

    • Use peroxide test strips (range 0–100 mg/L).

    • < 10 mg/L: Safe to use.

    • 10–100 mg/L: Treat with activated alumina or ferrous sulfate wash.

    • > 100 mg/L: DO NOT TOUCH. Contact EHS for remote disposal. Crystallized peroxides may be present in the cap threads.

  • Distillation:

    • Never distill to dryness. The residue is where the explosion hazard lies.

    • Add a chaser solvent (high boiling mineral oil) if high recovery is needed.

Workflow 2: Safe Transfer

Due to the predicted high boiling point (~210°C), this compound does not evaporate quickly, meaning spills persist.

  • Ventilation: Perform all transfers in a certified fume hood.

  • Syringe Technique: Use glass syringes with Luer-lock tips. The solvent may swell plastic syringes (polypropylene), causing the plunger to seize.

  • Inerting: Blanket the headspace with Nitrogen or Argon after every use.

Peroxide Testing & Handling Workflow

Peroxide_Workflow Check Check Peroxide Level (Quantofix Strips) Level1 < 10 ppm Check->Level1 Level2 10 - 100 ppm Check->Level2 Level3 > 100 ppm or Crystals Visible Check->Level3 Action1 Safe to Use/Distill Level1->Action1 Action2 Pass through Activated Alumina Level2->Action2 Action3 DO NOT OPEN Contact EHS/Bomb Squad Level3->Action3 Action2->Check Retest

Figure 2: Mandatory workflow for assessing peroxide hazards before heating or distilling.

Part 5: Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area.

  • Ignition Control: Eliminate all sources of ignition (hot plates, stirrers).

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels (combustible wick effect).

  • Decontaminate: Wash the surface with soap and water (detergent is necessary to solubilize the lipophilic hexyl chain).

Disposal (RCRA Considerations)
  • Waste Stream: Non-halogenated Organic Solvent.

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Chromic acid).

  • Pre-Disposal Check: Test for peroxides before placing in the waste container. If positive, quench with ferrous sulfate solution before disposal to prevent explosion in the waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (2025).[3] Compound Summary: Tetrahydropyran Derivatives. National Library of Medicine. [Link]

Sources

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